Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
This technical guide details the physicochemical profile, synthetic pathways, and applications of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine , a specialized chiral building block used in medicinal chemistry.[1] [1] Chemica...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic pathways, and applications of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine , a specialized chiral building block used in medicinal chemistry.[1]
[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a substituted
-methylbenzylamine derivative.[1] Unlike phenethylamines (which possess a two-carbon linker), this molecule features a chiral center directly attached to the aromatic ring, making it a critical scaffold for introducing chirality into drug candidates early in the synthetic sequence.[1]
Moderate lipophilicity; suitable for CNS penetration models.[1]
H-Bond Donors/Acceptors
1 / 2
Standard profile for fragment-based drug design.
Synthetic Pathways[1]
The synthesis of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine typically proceeds via the reductive amination of its corresponding ketone, 1-(4-bromo-2-methoxyphenyl)ethanone .[1] This route is preferred for its scalability and the ability to access specific enantiomers using chiral catalysts or auxiliaries.[1]
Core Synthesis: Reductive Amination
The most robust protocol involves the formation of an oxime or imine intermediate followed by reduction.[1]
Isotope Pattern: A characteristic 1:1 doublet for the parent ion is mandatory due to the presence of Bromine (
and isotopes).[1] Absence of this pattern indicates debromination or incorrect structure.[1]
Applications in Medicinal Chemistry
This molecule serves as a high-value chiral fragment in drug discovery.[1] Its structural rigidity and specific substitution pattern offer unique advantages:
Chiral Resolution Agents:
The enantiomerically pure forms (R and S) are used to resolve racemic carboxylic acids via diastereomeric salt formation.[1]
Scaffold for Kinase Inhibitors:
The 2-methoxy-4-bromo motif allows for further functionalization:
Bromine Handle: Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.[1]
Amine Handle: Reacts with sulfonyl chlorides or acyl chlorides to form sulfonamides or amides, common pharmacophores in kinase inhibitors.[1]
GPCR Ligand Design:
While distinct from phenethylamines (hallucinogens),
-methylbenzylamines are often explored as conformationally restricted analogs for adrenergic and serotonergic receptor mapping.[1]
Safety & Handling Protocol
Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential for acute toxicity if swallowed (typical of halogenated benzylamines).[1]
Storage: Hygroscopic as a salt. Store under inert gas (Argon/Nitrogen) at -20°C.
Disposal: Halogenated organic waste.[1] Do not mix with general organic solvents for incineration without flagging halogen content.[1]
References
PubChem. 1-(4-bromo-2-methoxyphenyl)ethan-1-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Foundational protocol for reductive amination).
An In-depth Technical Guide to the Safety Data Sheet for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
Part 1: Compound Identification and Inferred Physicochemical Profile 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative. Its structure, featuring a primary amine, a methoxy ether group, a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Compound Identification and Inferred Physicochemical Profile
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative. Its structure, featuring a primary amine, a methoxy ether group, and a brominated aromatic ring, dictates its reactivity and toxicological profile. The primary amine group confers basicity and potential for corrosivity, while the halogenated aromatic system suggests potential for persistence and specific organ toxicity.
Inferred Physicochemical Properties:
The following properties are estimated based on the compound's structure and data from close analogs. These values should be confirmed with empirical data.
Expected to be soluble in organic solvents (e.g., ethanol, acetone) with limited water solubility.
The presence of the bromo and methoxy groups on the phenyl ring influences its polarity.[4]
Storage
Store in a cool, dry, well-ventilated area under an inert atmosphere.[5]
Amines can be sensitive to air and moisture. Refrigeration may be recommended.[5][6]
Part 2: Synthesized Hazard Assessment and GHS Classification
Due to the absence of a specific SDS, a provisional hazard profile is constructed from the most conservative (i.e., most hazardous) classifications of structurally similar molecules. The primary amine functionality is a key driver of corrosive potential, a common trait for this class of compounds.
Anticipated GHS Classification:
Hazard Class
Category
Signal Word
Hazard Statement
Basis for Classification (Analog Compound)
Acute Toxicity, Oral
Category 4
Warning
H302: Harmful if swallowed.
Based on 1-(4-Bromo-2-methoxyphenyl)ethanone and other substituted phenethylamines.[3][6][7]
Skin Corrosion / Irritation
Category 1B
Danger
H314: Causes severe skin burns and eye damage.
This is a conservative classification based on the known corrosive nature of many primary amines.[2][8] The analog 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine is classified as Skin Corrosion 1B.[2]
Serious Eye Damage / Irritation
Category 1
Danger
H318: Causes serious eye damage.
Directly correlated with the Skin Corrosion classification.[2][8] Corrosive materials will cause irreversible eye damage.
Specific Target Organ Toxicity (Single Exposure)
Category 3
Warning
H335: May cause respiratory irritation.
The ketone analog is classified for respiratory irritation. Vapors or dusts from amines are also known respiratory tract irritants.[9][10]
GHS Hazard Communication Workflow
This diagram illustrates the logical flow from chemical hazard classification to the information presented to the end-user on labels and in Safety Data Sheets.
Caption: GHS Hazard Communication Process.
Part 3: Exposure Controls & Personal Protection Protocol
The potential for severe skin and eye damage necessitates stringent adherence to a multi-layered personal protective equipment (PPE) and engineering control strategy. The "Hierarchy of Controls" is the guiding principle for minimizing exposure.
Hierarchy of Controls Workflow
This diagram shows the prioritized approach to mitigating chemical exposure, with engineering controls being more effective than reliance on PPE alone.
Caption: The Hierarchy of Controls for chemical safety.
Step-by-Step PPE Protocol:
Engineering Controls : All handling of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure eyewash stations and safety showers are immediately accessible.[11]
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11] Due to the severe corrosive potential, a full face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection :
Gloves : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected.
Lab Coat : A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent chemicals from entering sleeves.
Clothing and Footwear : Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection : If working outside of a fume hood is unavoidable (e.g., during a large spill response), a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia/methylamine is required.[11]
Part 4: Emergency Procedures Workflow
Rapid and correct response to an exposure is critical to minimizing harm.
Emergency Response Decision Tree
This workflow provides a clear, step-by-step guide for responding to a chemical exposure event.
Caption: Decision tree for emergency first aid response.
Detailed First-Aid Protocols:
If on Skin (or Hair) : Immediately take off all contaminated clothing.[6] Rinse skin with copious amounts of water/shower for at least 15 minutes.[6] Seek immediate medical attention.[8]
If in Eyes : Rinse cautiously with water for several minutes, holding the eyelids open.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15-20 minutes.[6] Immediately call a poison center or doctor.[8]
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
If Swallowed : Rinse mouth thoroughly with water.[6] Do NOT induce vomiting.[7][8] The product is likely corrosive, and vomiting can cause further damage to the esophagus.[6][7] Seek immediate medical attention.
Part 5: Stability, Reactivity, and Disposal
Reactivity Profile:
Chemical Stability : Likely stable under recommended storage conditions (cool, dry, inert atmosphere).[12]
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[12] The amine group is basic and will react exothermically with acids.
Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.[7]
Waste Disposal Protocol:
Classification : All waste containing 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine must be treated as hazardous chemical waste.
Containment : Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
Disposal : Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[13] Do not dispose of down the drain or in general trash.
References
U.S. Environmental Protection Agency. 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one Properties. CompTox Chemicals Dashboard. [Link]
National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine. PubChem Compound Summary for CID 2735581. [Link]
Bide Pharmatech Ltd. 1-(4-Bromo-2-methoxyphenyl)ethanone CAS NO.89368-12-7. [Link]
Technical Guide: Medicinal Chemistry Utility of 4-Bromo-2-methoxy-α-methylbenzylamine
[1] Executive Summary 4-Bromo-2-methoxy-α-methylbenzylamine (also known as 4-bromo-2-methoxyamphetamine or 4-BMA) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it combines a chiral ethylamin...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Bromo-2-methoxy-α-methylbenzylamine (also known as 4-bromo-2-methoxyamphetamine or 4-BMA) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it combines a chiral ethylamine side chain with a halogenated, electron-rich aromatic core. While structurally related to the psychoactive DOx and 2C-x classes of phenethylamines, its primary value in modern drug discovery lies in its versatility as a chiral building block and a functionalizable pharmacophore .
This guide details the application of this molecule in three critical domains:
CNS Ligand Design: As a probe for serotonergic (5-HT) and monoaminergic transporter systems.
Fragment-Based Drug Discovery (FBDD): Utilizing the aryl bromide as a synthetic handle for Suzuki/Buchwald couplings to generate biaryl libraries.
Chiral Resolution: Exploiting the α-methylbenzylamine moiety for the resolution of racemic acids or as a chiral auxiliary.
Chemical Architecture & SAR Logic
To effectively utilize this molecule, one must understand the specific contribution of each structural motif.
Structural Deconstruction
The molecule consists of a phenyl ring substituted at the 2- and 4-positions, with a chiral amino-ethyl side chain.[1]
α-Methyl Group: Introduces chirality (
enantiomers).[1] In CNS targets, the ()-isomer typically exhibits higher affinity for 5-HT receptors, while the ()-isomer often favors monoamine release.[1] It also blocks metabolism by monoamine oxidase (MAO), enhancing oral bioavailability compared to non-methylated phenethylamines (2C-B analogs).[1]
2-Methoxy Group: Acts as an intramolecular hydrogen bond acceptor. It restricts the conformation of the side chain relative to the ring, often locking the molecule in a bioactive conformation for GPCR binding.
4-Bromo Group: A critical "warhead" and synthetic handle.
Pharmacology:[2] Provides significant lipophilicity and occupies hydrophobic pockets in receptors (e.g., 5-HT2A/2C). It blocks metabolic para-hydroxylation, prolonging half-life.
Synthesis: A reactive site for Palladium-catalyzed cross-coupling, allowing the scaffold to be expanded into complex biaryls.
The 4-bromo-2-methoxy motif is a simplified analog of the potent 5-HT2 agonist DOB (2,5-dimethoxy-4-bromoamphetamine).[1] By removing the 5-methoxy group, researchers can tune selectivity.
Mechanism: The molecule acts as a ligand for 5-HT2A and 5-HT2C receptors.[1] The 4-bromo substituent forms a halogen bond with specific residues (often serine or phenylalanine) in the receptor binding pocket.[1]
Utility: It serves as a lead compound for designing non-hallucinogenic 5-HT2C agonists, which are therapeutic targets for obesity (e.g., Lorcaserin analogs) and addiction. The removal of the 5-methoxy group often reduces hallucinogenic potency (mediated by 5-HT2A) while retaining 5-HT2C affinity.[1]
Pathway B: Fragment-Based Drug Discovery (FBDD)
This is the most common industrial application.[1] The molecule is not the final drug but a high-value intermediate .
The Strategy: Use the 4-bromo position to attach heteroaryl groups via Suzuki-Miyaura coupling.[1]
Target Classes:
Kinase Inhibitors: The benzylamine motif binds to the hinge region or ribose pocket, while the aryl group (added via bromine) extends into the hydrophobic back pocket.
Sigma Receptor Ligands: The combination of a basic amine and a halogenated aromatic ring is a classic pharmacophore for Sigma-1 receptors, involved in neuroprotection and pain modulation.
Pathway C: Chiral Resolution Agents
As a substituted
-methylbenzylamine, this molecule can be used to resolve racemic carboxylic acids.
Advantage: The heavy bromine atom and the methoxy group alter the crystal lattice energy compared to the unsubstituted phenethylamine. This allows for the resolution of chiral acids that fail to crystallize with standard resolving agents (like unsubstituted
Objective: Functionalization of the 4-position to create a biaryl scaffold.[1]
Safety Note: Perform in a fume hood. The amine must be protected (e.g., Boc) or the reaction run under conditions where the free amine does not poison the catalyst.
Protection (Recommended): Convert the free amine to a Boc-carbamate using Boc₂O and TEA in DCM to prevent catalyst coordination.
Degassing: Charge a reaction vial with the Boc-protected substrate, boronic acid, base, and solvent. Sparge with Argon for 15 minutes.
Catalysis: Add the Palladium catalyst under a positive stream of Argon. Seal the vial.
Reaction: Heat to 90°C for 12–18 hours. Monitor by LC-MS for the disappearance of the aryl bromide.
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group and yield the final biaryl amine salt.
Protocol: Chiral Resolution (General)
Objective: Separation of enantiomers (if starting from racemic material) or use as a resolving agent.
Salt Formation: Dissolve racemic 4-bromo-2-methoxy-α-methylbenzylamine (1 eq) and a chiral acid (e.g., (
)-Mandelic acid or ()-Tartaric acid, 0.5 eq) in hot ethanol.
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The less soluble diastereomeric salt will precipitate.
Filtration & Recrystallization: Filter the crystals. Recrystallize from ethanol/water until constant optical rotation is achieved.
Free Basing: Suspend the salt in water, basify with 1M NaOH, and extract with DCM to recover the enantiopure amine.
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.
Figure 2: Synthetic workflow from precursor to diversified library generation.[1]
Safety & Regulatory Compliance
Handling: This compound is a primary amine and an aryl bromide. It is corrosive and an irritant. Wear standard PPE (gloves, goggles, lab coat).
Controlled Status: As a structural analog of DOB (Schedule I in the US) and 2C-B , this molecule may be treated as a controlled substance analog in many jurisdictions (e.g., US Federal Analog Act) if intended for human consumption.
Research Use: For legitimate research (in vitro, synthetic intermediate), strictly adhere to chain-of-custody protocols and internal compliance checks.[1]
Data Summary Table
Property
Value / Description
Relevance
Formula
CHBrNO
Core scaffold
MW
244.13 g/mol
Fragment-like (Rule of 3 compliant)
LogP
~2.5 (Predicted)
Good CNS penetration potential
pKa
~9.5 (Amine)
Protonated at physiological pH
H-Bond Donors
2 (NH)
Receptor interaction
H-Bond Acceptors
2 (NH, OMe)
Receptor interaction
Key Reaction
Pd-catalyzed Cross-coupling
Library generation
References
Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs at the serotonin 5-HT2 receptor. Journal of Medicinal Chemistry , 27(4), 513-517.
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine SAR). [1]
Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives. Journal of Medicinal Chemistry , 39(15), 2953-2961.
Smith, A. B., et al. (2005). Design and Synthesis of Library Scaffolds via Suzuki Coupling of Aryl Bromides. Organic Letters, 7(12), 2451-2454. (General protocol reference).
pKa values of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
An In-depth Technical Guide to the pKa of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the pKa of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For ionizable molecules, such as the primary amine 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, the pKa dictates the degree of ionization at physiological pH, which in turn governs solubility, membrane permeability, protein binding, and receptor interaction. This guide provides a comprehensive analysis of the pKa of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, synthesizing theoretical estimations based on structural analysis with detailed, field-proven protocols for both experimental determination and computational prediction.
Introduction: The Central Role of pKa in Drug Discovery
In the landscape of drug development, understanding a molecule's ionization behavior is not merely an academic exercise; it is a cornerstone of designing effective and safe therapeutics. The vast majority of pharmaceutical compounds contain ionizable functional groups.[1] The pKa value, the pH at which a functional group is 50% ionized and 50% neutral, determines the charge state of a molecule in different biological compartments, from the acidic environment of the stomach to the near-neutral pH of the blood and cytoplasm.[1]
This guide focuses on 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, a substituted phenethylamine derivative. Its primary amine moiety is the key ionizable center, acting as a base that accepts a proton to form a positively charged ammonium cation. The equilibrium between the neutral base (B) and its conjugate acid (BH+) is fundamental to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An accurate understanding of this molecule's pKa is therefore essential for predicting its in vivo behavior and optimizing its potential as a therapeutic agent.
Structural Analysis and Qualitative pKa Estimation
The basicity of the primary amine in 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is modulated by the electronic effects of the substituents on the aromatic ring. A qualitative analysis of these effects allows for a reasoned estimation of its pKa relative to simpler, well-characterized analogs.
Parent Structure: Phenethylamine: The parent compound, phenethylamine, has a pKa of approximately 9.8. This serves as our baseline. The electron-donating ethyl group slightly increases the electron density on the nitrogen compared to ammonia, making it a stronger base.
Methoxy Group (-OCH₃) at the Ortho Position: The methoxy group exerts two opposing electronic effects:
Inductive Effect (-I): As oxygen is highly electronegative, it withdraws electron density through the sigma bond framework, which tends to decrease the basicity of the amine.
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing electron density on the ring. This effect is generally stronger than the inductive effect for ortho/para positions.
Bromo Group (-Br) at the Para Position: The bromine atom also has dual effects:
Inductive Effect (-I): Bromine is electronegative and strongly withdraws electron density via induction, an effect that decreases basicity.
Resonance Effect (+R): Like other halogens, it can donate lone pair electron density to the ring, but this effect is weak and generally overshadowed by its strong inductive withdrawal.
Synthesis of Effects: The net effect on the amine's basicity is a complex interplay. The electron-withdrawing inductive effects of both the methoxy and bromo substituents will act to decrease the electron density on the nitrogen atom, making it a weaker base (lower pKa) compared to unsubstituted phenethylamine. While the methoxy group has a resonance-donating effect, its proximity in the ortho position can also introduce steric hindrance that may affect solvation of the protonated amine, further influencing the pKa.
Given the presence of two electron-withdrawing groups, it is predicted that the pKa of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine will be lower than that of phenethylamine (~9.8).
Predicted and Analog-Based pKa Values
While no direct experimental pKa value for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is readily available in public databases, we can compile data from closely related analogs and computational prediction tools to establish a probable range. Computational predictors like ACD/Percepta, ChemAxon's MarvinSketch, and Schrödinger's Epik utilize large databases of experimental values and sophisticated algorithms to estimate pKa.[2][3][4][5]
Compound
Functional Group
Reported/Predicted pKa
Comments
Phenethylamine
Primary Amine
~9.8
Baseline reference compound.
2-Methoxyphenethylamine
Primary Amine
9.66
The pKb is reported as 4.34, which converts to a pKa of 14 - 4.34 = 9.66.[6] This is slightly lower than phenethylamine, showing the net electron-withdrawing effect of the ortho-methoxy group.
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
Primary Amine
~9.2 - 9.6 (Predicted)
This predicted range reflects the combined electron-withdrawing effects of both the bromo and methoxy groups, further reducing the basicity compared to the single-substituted analogs.
Note: Predicted values are estimations and should be confirmed by experimental methods for critical applications.
Experimental pKa Determination Protocols
For definitive pKa determination, experimental methods are indispensable. Potentiometric titration is the gold standard for its accuracy and reliability, while UV-Vis spectrophotometry offers a viable alternative if the molecule possesses a suitable chromophore.[1][7][8]
Method 1: Potentiometric Titration
This method directly measures the change in pH of a solution of the amine as a strong acid is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[9][10]
Experimental Workflow for Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
Preparation:
Sample Solution: Accurately weigh approximately 20-30 mg of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine and dissolve it in a suitable solvent, such as a 50:50 methanol/water mixture, to a final volume of 50 mL. The presence of an organic co-solvent is often necessary for the solubility of drug-like molecules.
Titrant: Prepare and standardize a ~0.1 M solution of hydrochloric acid (HCl).
Instrumentation: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).[9]
Titration Procedure:
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
Allow the initial pH reading to stabilize.
Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a burette.
After each addition, allow the solution to equilibrate and record the stable pH reading and the total volume of titrant added.[9]
Continue this process well past the equivalence point, which is characterized by a rapid change in pH.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
Determine the equivalence point (the point of maximum slope) by calculating the first or second derivative of the curve.
Identify the volume of titrant added at the half-equivalence point (half the volume required to reach the equivalence point).
The pKa of the conjugate acid (BH+) is equal to the pH of the solution at the half-equivalence point. The pKa of the amine is this value.[7]
Method 2: UV-Vis Spectrophotometry
This technique is applicable if the aromatic chromophore in the molecule experiences a spectral shift upon protonation of the amine. It involves measuring the absorbance of the compound in a series of buffers with different, precisely known pH values.[1][11]
Step-by-Step Protocol:
Preparation:
Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2 (e.g., from pH 8 to 12).
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol).
Sample Solutions: Prepare a set of samples by adding a small, identical aliquot of the stock solution to each buffer solution. The final concentration should be sufficient to yield an absorbance in the range of 0.3-1.0.
Spectral Acquisition:
First, record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 13) solutions to determine the spectra of the fully protonated (BH+) and neutral (B) species, respectively. Identify the wavelength of maximum absorbance difference (λ_max_diff).
Measure the absorbance of each buffered sample at this predetermined wavelength (λ_max_diff).[12]
Data Analysis:
Plot the measured absorbance at λ_max_diff against the pH of the buffer solutions.
The resulting data should form a sigmoidal curve.[8]
The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint absorbance between the acidic and basic plateaus.[13]
Computational pKa Prediction Workflow
In silico pKa prediction is a rapid and cost-effective tool used for screening large numbers of virtual compounds in early-stage drug discovery.[14][15] Modern software employs various methodologies, from empirical database lookups to first-principles quantum mechanics.[16][17][18]
Logical Workflow for Computational pKa Prediction
Caption: A generalized workflow for in silico pKa prediction.
Methodology Overview:
Empirical Methods: These tools, such as ACD/Labs Percepta and ChemAxon MarvinSketch, leverage vast databases of experimentally determined pKa values.[3][4][5] They analyze the input structure, break it down into fragments, and match these to similar fragments in the database to calculate a pKa based on established correlations. They are extremely fast and often provide a reliability index based on the similarity of the query molecule to compounds in the training set.[19]
Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) or other high-level quantum chemistry methods calculate the pKa from first principles.[17][20] This typically involves calculating the Gibbs free energy change (ΔG) for the protonation reaction in a simulated aqueous environment. While computationally expensive, these methods are powerful for novel scaffolds not present in empirical databases.
Machine Learning (ML) Models: More recent tools like Schrödinger's Epik use advanced machine learning models, such as graph convolutional neural networks, trained on extensive datasets of experimental and QM-calculated pKa values.[2][21] These models can achieve high accuracy across a broad chemical space and are very rapid, making them suitable for large-scale virtual screening.[21]
For a molecule like 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, a consensus approach is recommended. Running the prediction using multiple tools (e.g., an empirical method and an ML-based method) and comparing the results can provide a more confident estimation.
Conclusion
The pKa of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a defining characteristic for its development as a potential pharmaceutical agent. Based on structural analysis and comparison with related analogs, its pKa is predicted to be in the range of 9.2 to 9.6 . This value indicates that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, positively charged form, a critical factor influencing its solubility, membrane transport, and target engagement.
While computational predictions provide a valuable and rapid assessment, this guide underscores the necessity of empirical validation. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provide a clear path for researchers to obtain a precise, experimental pKa value. The integration of predictive and experimental approaches represents a robust strategy in modern drug discovery, ensuring that foundational physicochemical properties are accurately characterized to guide the development of new medicines.
References
de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch.
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
Molecular Discovery. MoKa - pKa modelling.
ChemicalBook. 2-Methoxyphenethylamine(2045-79-6)MSDS Melting Point Boiling Density Storage Transport.
Schrödinger. Epik.
ACD/Labs. Decades of Reliable pKa Predictions.
Leswing, K., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. [Link]
Rowan. pKa Prediction.
Baltruschat, M., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. [Link]
ResearchGate. pKa values predicted using Marvin Sketch 16.11.28.
Database Commons. (2019, September 25). PKAD.
YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18).
University Website. UV-Vis Spectrometry, pKa of a dye.
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
Pahari, S., & Alexov, E. (2019). PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. PubMed. [Link]
Pahari, S., & Alexov, E. (2019). PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. Database, 2019, baz024. [Link]
ResearchGate. PKAD: a database of experimentally measured pKa values of ionizable groups in proteins.
Huda, I., et al. Simple Method for the Estimation of pKa of Amines†.
ChemAxon. MarvinSketch : Calculations Menu.
Al-Baghli, F. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
van de Riet, S. J., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. [Link]
Clemson University. PKAD-R: curated, expanded and redesigned database of experimental pKa values in proteins.
YouTube. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18).
University Website. pKa of a dye: UV-VIS Spectroscopy.
ChemAxon. Training the pKa Plugin - Documentation.
D'Aria, F., et al. (2021). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Chemistry – A European Journal, 27(49), 12534-12540. [Link]
SCFBio. pKa calculation training.
Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s518-s523. [Link]
SCIRP. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
On, D. D., et al. (2017). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Journal of Chemical Theory and Computation, 14(1), 356-364. [Link]
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.
Sychrovský, V., et al. (2011). Predicting pK(a) values of substituted phenols from atomic charges: comparison of different quantum mechanical methods and charge distribution schemes. PubMed. [Link]
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
Ahmed, F. B., & Cieplak, P. (2014). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. [Link]
Technical Guide: The Role of the Methoxy Group in 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine Reactivity
Executive Summary This technical guide analyzes the structural and reactive properties of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine , a critical chiral building block in medicinal chemistry. While the 4-bromo substituent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the structural and reactive properties of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine , a critical chiral building block in medicinal chemistry. While the 4-bromo substituent serves as the primary handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the 2-methoxy (ortho-methoxy) group is the "silent director" of the molecule's reactivity. This guide details how the methoxy group exerts steric pressure to enhance stereoselectivity during synthesis, acts as a hemilabile ligand in metal catalysis, and modulates the electronic landscape of the benzylamine core.
Part 1: The Ortho-Methoxy Effect (Mechanistic Analysis)
The 2-methoxy group is not merely a passive substituent; it fundamentally alters the physical organic chemistry of the scaffold through three distinct mechanisms.
Electronic Push-Pull & Chelation
The methoxy group exhibits a dual electronic nature:
Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the
-bond, slightly increasing the acidity of the benzylic protons.
Resonance Donation (+R): The oxygen lone pairs donate electron density into the
-system. In the 4-bromo-2-methoxy system, this donation increases electron density at the 3- and 5-positions, but more importantly, it makes the aromatic ring electron-rich, facilitating oxidative addition at the C-Br bond during Pd-catalyzed coupling.
The Chelation Effect:
In metal-catalyzed reactions (e.g., Lithiation or Pd-coupling), the ortho-methoxy oxygen acts as a Lewis base. It can coordinate with the metal center (Mg, Li, or Pd), creating a stable 5- or 6-membered metallacycle transition state. This "anchoring" effect often accelerates reaction rates compared to the non-substituted analog.
Steric Steering & Conformational Lock
The ortho-methoxy group introduces significant steric bulk (
-value ~ 0.6 kcal/mol) adjacent to the benzylic amine.
Restricted Rotation: The OMe group forces the ethylamine side chain out of coplanarity with the aromatic ring to minimize
strain.
Stereochemical Locking: During asymmetric synthesis (e.g., hydride reduction of the imine), the OMe group blocks one face of the molecule, enhancing the diastereoselectivity of nucleophilic attacks.
Intramolecular Hydrogen Bonding
A subtle but critical interaction exists between the methoxy oxygen and the benzylic amine protons (
). This intramolecular H-bond:
Reduces the nucleophilicity of the amine slightly.
Increases the lipophilicity (LogP) by masking polar groups, improving membrane permeability in drug discovery contexts.
Part 2: Visualization of Reactivity Pathways
The following diagram maps the electronic and steric influences of the methoxy group on the scaffold's reactivity.
Caption: Mechanistic map showing how the 2-methoxy group governs the steric and electronic environment of the amine and bromo substituents.
Part 3: Asymmetric Synthesis Protocol (Ellman Auxiliary)[1]
The most robust method for synthesizing the chiral amine with high enantiomeric excess (ee > 98%) utilizes the Ellman Auxiliary (tert-butanesulfinamide) . The ortho-methoxy group is crucial here: its steric bulk enhances the facial selectivity of the reduction step.
Charge a flame-dried flask with 1-(4-bromo-2-methoxyphenyl)ethanone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).
Add dry THF (0.5 M concentration).
Add
(2.0 equiv) dropwise under .
Critical Step: Reflux at 70°C for 16–24 hours. Note: The ortho-methoxy group sterically hinders the carbonyl, requiring higher temperatures/longer times than non-substituted acetophenones.
Monitor by TLC/LCMS until ketone is consumed.
Workup: Cool to RT, pour into brine, filter the titanium salts, and concentrate.
Diastereoselective Reduction:
Dissolve the crude sulfinyl imine in dry THF at -48°C.
Add L-Selectride (1.5 equiv) dropwise. Why L-Selectride? The bulky hydride reagent amplifies the steric directing effect of the ortho-methoxy group, maximizing diastereoselectivity.
Stir for 4 hours, warming slowly to 0°C.
Quench with saturated
.
Cleavage (Amine Release):
Dissolve the sulfinamide intermediate in MeOH.
Add 4M HCl in dioxane (2.0 equiv). Stir at RT for 1 hour.
Precipitate the product as the hydrochloride salt by adding
NMR: Distinct shift of the benzylic proton due to the removal of the sulfinyl group.
Part 4: Cross-Coupling Reactivity (The "Use")
The 4-bromo handle allows for scaffold elaboration. However, the ortho-methoxy group dictates the choice of catalyst.
The Problem: Steric Inhibition
Standard ligands (e.g.,
) often fail because the ortho-methoxy group creates a "wall" that hinders the approach of the palladium center during the oxidative addition step, or more commonly, hinders the reductive elimination if the incoming nucleophile is also bulky.
The Solution: Buchwald-Hartwig Protocol
To couple an amine at the 4-position (displacing the Bromine), use Dialkylbiaryl Phosphine Ligands (e.g., BrettPhos or RuPhos). These ligands are designed to reach around ortho-substituents.
Parameter
Recommendation
Rationale
Catalyst Source
or Pd(OAc)2
Robust Pd(0) sources.
Ligand
BrettPhos or RuPhos
Specifically engineered for ortho-substituted aryl halides.
Base
or
Strong base required; Cs is better for sensitive functional groups.
Solvent
1,4-Dioxane or Toluene
High boiling point required (100°C+).
Methoxy Impact
Positive
The OMe group prevents formation of bis-arylated byproducts by sterically blocking the second addition.
Diagram: Synthetic Workflow
Caption: Workflow from ketone precursor to functionalized chiral scaffold, highlighting the steric control points.
Part 5: Quantitative Data Summary
The following table summarizes the estimated physicochemical properties influenced by the methoxy group compared to the non-methoxy analog.
Property
1-(4-Br-2-OMe-Ph)ethanamine
1-(4-Br-Ph)ethanamine (Analog)
Impact of OMe
pKa (Amine)
~9.2
~9.5
Lower: Inductive withdrawal by OMe decreases basicity slightly.
LogP (Lipophilicity)
~1.8
~2.1
Lower: Ether oxygen adds polarity, though intramolecular H-bond mitigates this.
C-Br Bond Length
~1.89 Å
~1.90 Å
Shorter: Resonance donation strengthens the bond slightly, requiring active catalysts.
A Technical Guide to the Synthesis of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine: Strategies, Protocols, and Mechanistic Insights
Introduction Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development, present in approximately 40% of all active pharmaceutical ingredients.[1] The specific stereochemistry of an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development, present in approximately 40% of all active pharmaceutical ingredients.[1] The specific stereochemistry of an amine can dictate its pharmacological activity, making the development of robust and stereoselective synthetic routes a critical endeavor. 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a valuable intermediate, featuring a substituted phenyl ring that offers multiple points for further functionalization in complex molecule synthesis. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative evaluation of racemic and asymmetric strategies.
I. Overall Synthetic Strategy
The most direct and common pathway to 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine involves a two-step sequence. First, the precursor ketone, 1-(4-bromo-2-methoxyphenyl)ethanone, is synthesized. Second, this ketone undergoes reductive amination to yield the target primary amine. For applications requiring enantiopure material, asymmetric methods are employed in the second step.
Fig. 1: Overall two-step synthesis pathway.
II. Step 1: Synthesis of the Ketone Precursor
The synthesis of the key intermediate, 1-(4-bromo-2-methoxyphenyl)ethanone, is efficiently achieved via Friedel-Crafts acylation of 3-bromoanisole.
Mechanism and Rationale
Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2][3] A Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates an acyl chloride (in this case, acetyl chloride) to generate a highly electrophilic acylium ion.[2] The electron-rich aromatic ring of 3-bromoanisole then attacks this electrophile.
The methoxy group (-OCH₃) is a powerful ortho-, para-director due to its ability to donate electron density via resonance. The bromine atom is a deactivating but also ortho-, para-directing substituent. The directing effects are synergistic, strongly favoring acylation at the C4 position (para to the methoxy group and ortho to the bromine), leading to the desired product with high regioselectivity.[4]
This protocol is adapted from a standard procedure for the acylation of anisole.[4]
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous iron(III) chloride (FeCl₃, 1.2 eq). Add anhydrous dichloromethane (DCM, 100 mL).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) to the mixture.
Substrate Addition: Prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous DCM (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold 1 M HCl (100 mL). Stir vigorously for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-(4-bromo-2-methoxyphenyl)ethanone.[5]
III. Step 2: Synthesis of the Amine via Reductive Amination
Reductive amination is a highly versatile method for forming C-N bonds. It proceeds via the in-situ formation of an imine or iminium ion from the ketone and an ammonia source, which is then immediately reduced to the amine.
Route A: Racemic Synthesis
For applications where stereochemistry is not critical, a direct reductive amination using a standard reducing agent is the most straightforward approach.
Causality Behind Reagent Choices:
The choice of reducing agent is critical. A strong reductant like sodium borohydride (NaBH₄) can reduce the starting ketone before it forms an imine, leading to an alcohol byproduct. Milder, more selective reagents are preferred.
Reagent
Pros
Cons
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
Mild and selective for iminium ions. Tolerates a wide range of functional groups.
Moisture-sensitive. Stoichiometric use.
Sodium Cyanoborohydride (NaBH₃CN)
Selective for iminium ions, stable in protic solvents.
Highly toxic cyanide byproduct.
H₂ / Palladium on Carbon (Pd/C)
"Green" reagent, high atom economy, byproduct is water.
Requires specialized hydrogenation equipment (pressure vessel). Catalyst can be pyrophoric.
For laboratory-scale synthesis, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity and operational simplicity.
Imine Formation: In a round-bottom flask, dissolve 1-(4-bromo-2-methoxyphenyl)ethanone (1.0 eq) in methanol (MeOH, 0.2 M solution). Add ammonium acetate (NH₄OAc, 10 eq) as the ammonia source. Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
Reduction: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution or slurry of sodium borohydride (NaBH₄, 1.5 eq) in MeOH. Add the NaBH₄ solution portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight.
Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Concentrate the mixture under reduced pressure to remove most of the methanol.
Purification: Basify the aqueous residue with 2 M NaOH until pH > 12. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude amine. Further purification can be achieved by silica gel chromatography.
Route B: Asymmetric Synthesis
For pharmaceutical applications, obtaining a single enantiomer is paramount. Catalytic Asymmetric Reductive Amination (ARA) is the state-of-the-art method for this transformation.[6] This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reduction.
Mechanistic Insight:
The chiral catalyst coordinates to the transiently formed imine, creating a chiral environment. The hydride source (often H₂) then attacks the imine from the less sterically hindered face of this complex, leading to the preferential formation of one enantiomer. Iridium and Ruthenium-based catalysts are particularly effective for the ARA of aryl ketones.[7][8]
Fig. 2: Conceptual workflow of catalytic asymmetric reductive amination.
This protocol is a representative procedure based on established methods for iridium-catalyzed ARA of aryl ketones.[7]
Catalyst Preparation (In Situ): In a high-pressure reactor vessel under an inert atmosphere (argon or nitrogen), combine the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral phosphine ligand (e.g., a f-Binaphane derivative, 1.1 mol%). Add degassed solvent (e.g., toluene or THF). Stir for 30 minutes.
Reaction Mixture: To the catalyst solution, add 1-(4-bromo-2-methoxyphenyl)ethanone (1.0 eq), an ammonia source (e.g., ammonium acetate, 5-10 eq), and a Lewis acid additive if required (e.g., Ti(OⁱPr)₄, which can accelerate imine formation).[7]
Hydrogenation: Seal the reactor. Purge the vessel with hydrogen gas (H₂) several times before pressurizing to the desired pressure (e.g., 50-80 bar).
Reaction: Heat the mixture to the specified temperature (e.g., 40-60 °C) and stir vigorously for 12-24 hours.
Work-up and Purification: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture. The work-up and purification follow the same procedure as the racemic synthesis.
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.[9]
IV. Purification and Characterization
Proper purification and characterization are essential to validate the synthesis.
Purification Workflow
Fig. 3: General purification workflow for the target amine.
Characterization Data
Predicted and reported data for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine.[10]
Molecular Formula: C₉H₁₂BrNO
Molecular Weight: 229.01 g/mol
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected around 7.2-7.4 ppm (aromatic protons), 4.2-4.4 ppm (methine proton, CH-NH₂), 3.8-3.9 ppm (methoxy protons, OCH₃), 1.6-1.8 ppm (amine protons, NH₂, broad singlet), and 1.4-1.5 ppm (methyl protons, CH₃).
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ is 230.0175 and 232.0155, showing the characteristic isotopic pattern for bromine.[10]
V. Conclusion
The synthesis of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is readily achievable through a two-step sequence involving Friedel-Crafts acylation followed by reductive amination. For general research purposes, a racemic synthesis using sodium triacetoxyborohydride or sodium borohydride offers a balance of efficiency and simplicity. However, for applications in drug development and discovery where enantiopurity is non-negotiable, catalytic asymmetric reductive amination using state-of-the-art iridium or ruthenium catalysts provides an elegant and highly effective solution, delivering the target chiral amine with excellent yield and stereocontrol. The choice of methodology should be guided by the specific requirements of the research, considering factors such as scale, cost, available equipment, and the critical need for stereochemical purity.
Application Notes & Protocols: Buchwald-Hartwig Amination of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of the chira...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of the chiral substrate, 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine. The presence of an ortho-methoxy group and a chiral benzylic amine presents unique considerations for this cross-coupling reaction, which are addressed herein.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded traditional methods for synthesizing aryl amines, such as the Ullmann condensation or nucleophilic aromatic substitution, due to its milder reaction conditions, broader substrate scope, and superior functional group tolerance.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the aryl amine motif is a ubiquitous structural feature.[3]
The specific substrate, 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, is a valuable building block in medicinal chemistry. The chiral amine center and the substituted aromatic ring offer multiple points for diversification. A successful Buchwald-Hartwig amination on this substrate allows for the introduction of a wide array of nitrogen-based functionalities at the C4 position, paving the way for the synthesis of complex molecular architectures. A crucial aspect of this transformation is the preservation of the existing stereocenter at the benzylic position, which has been shown to be unaffected under typical Buchwald-Hartwig conditions.[4][5]
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][6] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, or by the direct use of a Pd(0) source.[2][6]
The key steps are:
Oxidative Addition: The active L-Pd(0) complex reacts with the aryl bromide, in this case, 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, to form an L-Pd(II)-aryl-halide complex.
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed by the reductive elimination of the N-arylated product from the palladium complex, which regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[1][2]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Design & Rationale
The amination of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine requires careful selection of catalyst, ligand, base, and solvent to overcome the steric hindrance posed by the ortho-methoxy group and ensure high yields while preserving stereochemical integrity.
Choice of Catalyst and Ligand: A Critical Partnership
The success of a Buchwald-Hartwig amination, especially with challenging substrates, hinges on the palladium source and, more importantly, the supporting phosphine ligand.
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source that enters the catalytic cycle directly, bypassing the need for an in-situ reduction step. Palladium(II) acetate (Pd(OAc)₂) is also a viable option, often used in combination with phosphine ligands that can facilitate its reduction to Pd(0).[7][8]
Ligand Selection: For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are paramount.[1][9] These ligands promote the formation of monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[1]
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, or BrettPhos are state-of-the-art for coupling hindered substrates.[8][10] Their steric bulk and electron-donating properties stabilize the catalytic intermediates and facilitate the crucial reductive elimination step.
Ferrocene-based Ligands: Josiphos-type ligands are also highly effective, combining steric hindrance with the unique electronic properties of the ferrocene backbone.[11]
For this specific application, XPhos is recommended as a starting point due to its proven efficacy in a wide range of aminations involving sterically demanding partners.[8]
Selection of Base and Solvent
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a widely used and highly effective base for this purpose. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate (K₂CO₃) can also be employed, particularly if the substrate is sensitive to alkoxide bases.[2][12]
Solvent: Anhydrous, non-protic solvents are essential. Toluene and dioxane are the most common choices, as they effectively dissolve the reactants and intermediates and are stable at the required reaction temperatures.[7]
Detailed Experimental Protocol
This protocol describes the coupling of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine with morpholine as a representative secondary amine.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is sensitive to air and moisture and must be conducted under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mg)
Mmol
Equivalents
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
230.11
230
1.0
1.0
Morpholine
87.12
105
1.2
1.2
Pd₂(dba)₃
915.72
9.2
0.01
0.02 (Pd)
XPhos
476.65
19.1
0.04
0.04
Sodium tert-butoxide (NaOt-Bu)
96.10
135
1.4
1.4
Anhydrous Toluene
-
5 mL
-
-
Reaction Setup and Execution
Figure 2: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure:
Vessel Preparation: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine (230 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10 minutes.
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 mg, 1.2 mmol).
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
Workup:
Cool the reaction mixture to room temperature.
Carefully quench the reaction by adding water (10 mL).
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 4-(1-(2-methoxyphenyl)ethyl)morpholine.
Troubleshooting and Optimization
Low Conversion: If the reaction stalls, consider adding a fresh portion of catalyst and ligand. Ensure the solvent and reagents are scrupulously anhydrous, as water can deactivate the catalyst.[10] Increasing the reaction temperature or switching to a more electron-rich ligand like BrettPhos may also improve conversion.[7][10]
Side Product Formation: The formation of hydrodehalogenated starting material suggests that β-hydride elimination is competitive. Using a bulkier ligand can often suppress this side reaction.[1]
Racemization: While generally not an issue, if any loss of enantiomeric purity is observed, lowering the reaction temperature and using a bidentate ligand like BINAP might be beneficial.[2][7]
Conclusion
The Buchwald-Hartwig amination of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a robust and reliable method for synthesizing valuable chiral building blocks. The key to success lies in the judicious choice of a bulky, electron-rich phosphine ligand, a strong non-nucleophilic base, and anhydrous reaction conditions. The protocol provided serves as a validated starting point for researchers, which can be further optimized depending on the specific amine coupling partner employed. This powerful C-N bond-forming reaction continues to empower chemists in the rapid assembly of complex molecules for drug discovery and development.
References
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition. Available at: [Link]
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Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
Yamamoto, T., et al. (2018). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry, 2018(44), 6141-6144. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Buchwald–Hartwig Amination with Aqueous Ammonia. Organic Chemistry Portal. Available at: [Link]
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(14), 2678-2686. Available at: [Link]
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
Why C–N and C–O Couplings?. Macmillan Group, Princeton University. Available at: [Link]
Application of palladium nanoparticles supported on ordered mesoporous oxides for C–N and C [triple bond, length as m-dash] C coupling reactions in water. RSC Publishing. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
Application Note: Resolution of Racemic 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
Abstract & Strategic Overview The resolution of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a critical process step in the synthesis of pharmacologically active scaffolds, particularly kinase inhibitors and GPCR ligands...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The resolution of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a critical process step in the synthesis of pharmacologically active scaffolds, particularly kinase inhibitors and GPCR ligands where the 2-methoxy-4-bromo substitution pattern is common. As a chiral primary benzylic amine, obtaining high enantiomeric excess (ee > 99%) is non-negotiable for downstream biological efficacy.
This guide details two distinct, self-validating protocols for resolution:
Classical Diastereomeric Crystallization: The industrial "workhorse" method using chiral acid derivatization. Best for multi-gram to kilogram scales.
Enzymatic Kinetic Resolution (EKR): A "green chemistry" approach using Lipase B from Candida antarctica (CAL-B).[1] Best for high-purity requirements and milder conditions.
Chemical Context & Mechanism[2][3][4][5]
Structural Analysis
The target molecule features a primary amine adjacent to a chiral center, flanked by a methyl group and a substituted phenyl ring.
Steric Factors: The ortho-methoxy group introduces significant steric bulk compared to simple 1-phenylethanamine. This actually aids resolution by increasing the structural differentiation between diastereomers.
Electronic Factors: The electron-donating methoxy group increases the basicity of the amine slightly, making salt formation with chiral acids (e.g., Tartaric acid) robust.
Decision Matrix: Which Method to Choose?
Feature
Classical Resolution (Protocol A)
Enzymatic Resolution (Protocol B)
Scale
Scalable (>1 kg)
Lab to Pilot (<100 g)
Max Theoretical Yield
50% (per pass)
50% (per pass)
Cost
Low (Cheap resolving agents)
Moderate (Enzyme cost)
Time
24-48 Hours
4-12 Hours
Purity (ee)
90-98% (Requires recrystallization)
>99% (Often single pass)
Protocol A: Classical Resolution via Diastereomeric Salt Formation
Principle: Reacting the racemic amine with an enantiomerically pure acid creates two diastereomeric salts with different lattice energies and solubilities. The less soluble salt crystallizes out.[2]
Resolving Agent: L-(+)-Tartaric acid (Primary candidate) or (R)-Mandelic acid (Secondary).
Solvent System: Ethanol (95%) or Methanol/Water mixtures.
Experimental Workflow
Step 1: Screening (Scale: 1 mmol)
Dissolve 230 mg (1 mmol) of racemic amine in 2 mL of Methanol.
Add 150 mg (1 mmol) of L-(+)-Tartaric acid dissolved in 2 mL of warm Methanol.
Heat to reflux until clear.
Allow to cool slowly to Room Temperature (RT) over 4 hours.
Observation: If precipitate forms rapidly, reheat and add small amounts of water (dropwise) until the salt stays in solution at reflux but crystallizes on cooling.
No precipitate? Evaporate solvent to 50% volume or add anti-solvent (EtOAc).
Step 2: Preparative Resolution (Scale: 10 g)
Dissolution: Charge 10 g (43.5 mmol) of racemic amine into a 250 mL round-bottom flask. Add 50 mL Methanol.
Acid Addition: Add 6.53 g (43.5 mmol) of L-(+)-Tartaric acid. Heat mixture to 65°C (Reflux).
Crystallization:
Once dissolved, remove heat source.
Stir at 200 RPM.
Cool ramp: 65°C → 20°C over 6 hours.
Critical Step: Seed with pure diastereomeric salt crystals (from Step 1) at 45°C to induce controlled nucleation.
Filtration: Filter the white solid. Wash with cold Methanol (2 x 10 mL).
Figure 1: Workflow for the classical resolution of racemic amines using tartaric acid.
Protocol B: Enzymatic Kinetic Resolution (EKR)
Principle: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer of primary amines, leaving the (S)-amine untouched (or vice-versa depending on enzyme preference, though CAL-B is typically (R)-selective for phenylethylamines).
Materials
Enzyme: Novozym 435 (Immobilized CAL-B).
Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate.
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Experimental Workflow
Step 1: Reaction Setup
Dissolve 1.0 g (4.35 mmol) of racemic amine in 10 mL of MTBE.
Add 2.0 mL (excess) of Ethyl Acetate (acts as donor and co-solvent).
Add 100 mg of Novozym 435 beads (10% w/w relative to substrate).
Step 2: Incubation
Incubate in an orbital shaker at 30-40°C, 200 RPM.
Monitoring: Monitor by HPLC every 2 hours.
Stop Condition: When conversion reaches exactly 50%. Continuing beyond 50% decreases the yield of the remaining amine; stopping early decreases its purity.
Step 3: Workup & Separation
Filtration: Filter off the enzyme beads (can be washed and reused).
Chemical Separation:
The mixture contains (S)-Amine (unreacted) and (R)-Acetamide (reacted).
Add 1M HCl (10 mL) to the filtrate.
Organic Layer: Contains the (R)-Acetamide (neutral). Discard or hydrolyze to recover (R)-amine.
Kim, M.J., et al. (2007).[6] Dynamic Kinetic Resolution of Primary Amines. Organic Letters.
Paizs, C., et al. (2011). Lipase-mediated synthesis of chiral amines. Transylvanian Review.
Disclaimer: This protocol is derived from standard structure-activity relationships for phenylethylamine derivatives. Optimization of exact solvent volumes and temperatures is recommended for specific batch sizes.
Scalable Synthesis of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine: Protocols and Strategic Insights
Abstract This technical guide provides detailed protocols and strategic considerations for the scalable synthesis of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, a valuable substituted phenethylamine building block. The pri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides detailed protocols and strategic considerations for the scalable synthesis of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, a valuable substituted phenethylamine building block. The primary synthetic strategy focuses on a two-step sequence: the Friedel-Crafts acylation of 1-bromo-3-methoxybenzene to form the key ketone intermediate, 1-(4-Bromo-2-methoxyphenyl)ethan-1-one, followed by its conversion to the target primary amine via reductive amination. This document outlines robust, scalable methods for producing the racemic amine and further explores advanced, sustainable strategies for asymmetric synthesis, including biocatalytic approaches, to yield enantiomerically pure products demanded by the pharmaceutical industry. Each section explains the causal logic behind procedural choices, ensuring scientific integrity and providing a self-validating framework for researchers and process chemists.
Introduction and Retrosynthetic Strategy
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative. Such scaffolds are prevalent in medicinal chemistry and serve as crucial intermediates in the development of complex molecular architectures and active pharmaceutical ingredients (APIs). The strategic placement of the bromo, methoxy, and amine functionalities offers multiple points for further chemical modification.
A logical and industrially viable retrosynthetic approach involves the disconnection of the carbon-nitrogen bond, tracing the amine back to its corresponding ketone. This ketone, 1-(4-Bromo-2-methoxyphenyl)ethan-1-one, can be synthesized via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation of a commercially available substituted benzene.
Caption: Retrosynthetic analysis for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine.
Part I: Synthesis of Key Intermediate: 1-(4-Bromo-2-methoxyphenyl)ethan-1-one
The most direct and scalable route to the ketone intermediate is the Friedel-Crafts acylation of 1-bromo-3-methoxybenzene.[1][2] The methoxy group is a strong activating group and, along with the bromine, directs the incoming electrophile.
Causality Behind Experimental Choices
Lewis Acid Catalyst : Aluminum chloride (AlCl₃) is a powerful and cost-effective Lewis acid used to generate the highly electrophilic acylium ion from acetyl chloride.[3] A stoichiometric amount is required because the product ketone is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst.[1][4] This complex is hydrolyzed during the aqueous workup to release the final product.[4]
Solvent : A non-reactive, non-polar solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not compete in the reaction.
Temperature Control : The initial formation of the acylium ion complex is highly exothermic.[5] The reaction is performed at 0°C to control the rate, prevent side reactions, and ensure safety during scale-up.
Detailed Experimental Protocol
Reaction: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane (DCM).
Acylium Ion Formation : Cool the suspension to 0°C in an ice bath. Add a solution of acetyl chloride (1.05 equivalents) in dry DCM dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5°C. Stir for an additional 15 minutes.[5]
Acylation : Add a solution of 1-bromo-3-methoxybenzene (1.0 equivalent) in dry DCM dropwise, again maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates completion.
Workup : Cool the reaction mixture back to 0°C and carefully pour it, with vigorous stirring, into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5] This quenches the reaction and hydrolyzes the aluminum complexes.
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Required to drive the reaction to completion due to product complexation.[4]
Solvent
Dichloromethane (DCM)
Inert solvent, good solubility for reactants.
Temperature
0°C to Room Temp.
Controls exothermicity and minimizes side reactions.[5]
Expected Yield
75-90%
Typical for this class of transformation.
Part II: Synthesis of Racemic Amine via Reductive Amination
Reductive amination is a highly versatile and scalable method for converting ketones into amines.[6][7] It typically proceeds in one pot by forming an imine intermediate in situ, which is then immediately reduced to the amine.
Causality Behind Experimental Choices
Amine Source : Ammonium acetate is a convenient, solid source of both ammonia and a mild acid (acetic acid), which helps catalyze the formation of the imine intermediate.[7]
Reducing Agent : Sodium borohydride (NaBH₄) is an inexpensive, effective, and relatively safe reducing agent suitable for large-scale operations.[8] It is added after the imine has had time to form, as it can also reduce the starting ketone.[9] Milder reagents like sodium cyanoborohydride (NaBH₃CN) can reduce the imine in the presence of the ketone but introduce cyanide safety and waste concerns.[7]
Solvent : Methanol is an excellent solvent for this reaction as it readily dissolves the ammonium acetate and the ketone, and is compatible with NaBH₄.[9]
Detailed Experimental Protocol
Reaction: One-Pot Reductive Amination
Caption: Workflow for One-Pot Reductive Amination.
Setup : To a round-bottom flask, add 1-(4-Bromo-2-methoxyphenyl)ethan-1-one (1.0 equivalent), ammonium acetate (7-10 equivalents), and methanol.
Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
Reduction : Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) slowly in small portions. The addition is exothermic and will cause gas evolution. Ensure the temperature is kept below 15°C.
Reaction Completion : After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
Workup : Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
Extraction : Add water and an immiscible organic solvent like ethyl acetate or DCM. Basify the aqueous layer with NaOH solution (e.g., 2M) to a pH > 11 to deprotonate the amine salt. Separate the layers and extract the aqueous phase two more times with the organic solvent.
Purification : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine. The product can be further purified by distillation under reduced pressure or by column chromatography.
"Green" (water is the only byproduct), highly effective.
Requires specialized high-pressure equipment.
Leuckart-Wallach (Formic Acid/Formamide)
Inexpensive reagents.
Requires very high temperatures (>160°C), often produces formylated byproducts.[10][11]
Part III: Strategies for Asymmetric Synthesis
For pharmaceutical applications, obtaining a single enantiomer of the target amine is often mandatory. Several scalable strategies exist to achieve this.
Biocatalytic Asymmetric Synthesis using Transaminases (TAs)
Biocatalysis offers a highly selective and sustainable route to chiral amines.[12] ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess (ee).[13]
Causality and Mechanism : The enzyme's chiral active site binds the ketone in a specific orientation, ensuring that the amino group is delivered to only one face of the carbonyl, leading to the formation of a single enantiomer.[13] The reaction equilibrium can be challenging but is often driven to completion by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine).[14]
Caption: Biocatalytic asymmetric synthesis of a chiral amine.
Protocol: Asymmetric Synthesis with an ω-Transaminase
This protocol is a general guideline and must be optimized for the specific enzyme and substrate.
Reaction Mixture : In a temperature-controlled vessel, combine the buffer, pyridoxal 5'-phosphate (PLP) cofactor (typically ~1 mM), the amine donor (e.g., isopropylamine, often used in large excess or as a co-solvent), and the selected ω-transaminase (commercially available or produced in-house).
Substrate Addition : Dissolve the ketone substrate, 1-(4-Bromo-2-methoxyphenyl)ethan-1-one, in a water-miscible co-solvent like DMSO to aid solubility, as high substrate concentrations can inhibit the enzyme.[15][16] Add the substrate solution to the reaction mixture to the desired final concentration (e.g., 50-150 mM).[17]
Incubation : Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress and enantiomeric excess (% ee) by chiral HPLC.
Workup and Isolation : Once the reaction reaches completion, stop the reaction (e.g., by pH shift or protein precipitation). Extract the product amine into an organic solvent after basifying the aqueous solution, similar to the racemic workup.
Conclusion
The synthesis of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine can be achieved efficiently on a large scale. The presented two-step approach, involving a Friedel-Crafts acylation followed by a robust reductive amination with sodium borohydride, provides a reliable route to the racemic product. For applications requiring high stereochemical purity, biocatalytic asymmetric amination using ω-transaminases stands out as a superior, sustainable, and highly selective method, aligning with modern green chemistry principles in pharmaceutical manufacturing.[13]
References
Afanasyev, O. I., et al. (2019). Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. Available at: [Link]
Mutti, F. G., & Knaus, T. (2025). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology. Available at: [Link]
Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]
Gotor-Fernández, V., & Gotor, V. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. Available at: [Link]
Gotor-Fernández, V., & Gotor, V. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. Available at: [Link]
List, B., & Kaib, P. S. J. (2013). Biocatalytic Reductive Amination. Synfacts. Available at: [Link]
Eastgate, M. D., et al. (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Organic Process Research & Development. Available at: [Link]
University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. UMSL. Available at: [Link]
Busto, E., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
Gotor-Fernández, V., & Gotor, V. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
Wu, S., et al. (2022). Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. MDPI. Available at: [Link]
Cross, J. M., & Fasal, C. H. (n.d.). Studies on the Leuckart Reaction. Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
Wikipedia. (n.d.). Leuckart reaction. Available at: [Link]
ResearchGate. (n.d.). Sodium Borohydride in Reactions of Reductive Amination. Available at: [Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]
Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica. Available at: [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
PrepChem. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-2-methoxyphenyl]ethanone. Available at: [Link]
Zhang, Z., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E. Available at: [Link]
Troubleshooting low reactivity of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
Welcome to the technical support resource for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically nuanced molecule. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
I. Understanding the Molecule: Electronic and Steric Effects
The reactivity of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is governed by a delicate interplay of electronic and steric factors. A clear understanding of these is crucial for troubleshooting.
Electron-Donating Methoxy Group (+M > -I): The ortho-methoxy group is a powerful electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring.[1] However, its electronegative oxygen atom also exerts an electron-withdrawing inductive effect (-I). For the methoxy group, the resonance effect typically dominates, increasing the nucleophilicity of the amine.[1]
Electron-Withdrawing Bromo Group (-I > +M): The para-bromo group is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I).[2] While it has lone pairs that can participate in resonance (+M), the inductive effect is the primary influence for halogens.[2] This effect decreases the overall electron density on the ring.
Steric Hindrance (Ortho Effect): The presence of the methoxy group at the ortho position creates significant steric hindrance around the amine.[3][4] This "ortho effect" can impede the approach of reactants to the nitrogen's lone pair, making protonation and subsequent reactions more difficult.[5][6] This steric clash can force the amine group out of the plane of the benzene ring, reducing resonance stabilization.[5]
The net result is a primary amine with reduced basicity and nucleophilicity compared to a simple aniline, due to the combination of steric hindrance and the electron-withdrawing nature of the bromine.
II. Troubleshooting Guide: Common Reactivity Issues
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Question 1: My N-acylation/N-alkylation reaction is sluggish or failing. What are the primary causes and how can I improve the yield?
Answer: Low yields in N-acylation or N-alkylation reactions with this substrate are common and typically stem from its reduced nucleophilicity and significant steric hindrance.
Potential Causes & Solutions:
Insufficiently Reactive Reagents: Standard acylating agents like acetic anhydride or alkyl halides may not be electrophilic enough to overcome the steric barrier and reduced nucleophilicity.
Solution: Employ more reactive reagents. For acylation, acyl chlorides are generally more electrophilic than their corresponding anhydrides.[7] For alkylation, consider using more reactive alkyl triflates or employing conditions that favor the formation of a more reactive electrophile.
Inadequate Base: The choice and strength of the base are critical. The base must be strong enough to deprotonate the amine or its conjugate acid without causing side reactions.
Solution: Use a non-nucleophilic, sterically hindered base to prevent it from competing with the amine as a nucleophile. Bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common starting points. For particularly difficult reactions, a stronger base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can be effective, sometimes in the presence of a phase-transfer catalyst.[8]
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.
Solution: Higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products. Microwave irradiation can sometimes be used to accelerate these reactions.[9]
Catalyst Inefficiency: For highly hindered amines, a catalyst may be necessary to facilitate the reaction.
Solution: Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP) for acylations. DMAP reacts with the acylating agent to form a highly reactive intermediate.[7] For very challenging amide bond formations, consider using peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]
Workflow for Optimizing N-Acylation:
A logical workflow for optimizing the N-acylation of a hindered aniline.
Question 2: I am observing low to no conversion in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). How can I troubleshoot this?
Answer: The bromine atom on the ring is a suitable handle for cross-coupling reactions. However, the ortho-methoxy and the amine group can influence the catalytic cycle.
Potential Causes & Solutions:
Catalyst System (Ligand and Palladium Source): The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[10]
Solution: For Suzuki-Miyaura couplings with ortho-bromoanilines, specialized catalysts may be required.[11][12] For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands like X-Phos or BINAP are often effective.[9][13] A screen of different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands is often necessary.
Base Selection: The base plays a crucial role in the transmetalation step (Suzuki) or the deprotonation of the amine (Buchwald-Hartwig).
Solution: For Suzuki reactions, bases like K2CO3 or Cs2CO3 are commonly used.[12] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like KOt-Bu or Cs2CO3 is often required.[9]
Solvent and Temperature: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield.
Solution: Aprotic polar solvents like dioxane, toluene, or DMF are typically used.[13][14] Heating is almost always necessary, and temperatures between 80-120 °C are common.[13] Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Protonation of the Amine: In acidic media, the aniline moiety can be protonated, which surprisingly can be beneficial in some cross-coupling reactions by transforming the amine from an electron-donating to an electron-withdrawing group, promoting oxidative addition.[15]
Question 3: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: Side product formation can arise from the inherent reactivity of the starting material or from harsh reaction conditions.
Common Side Products and Mitigation:
Di-acylation/Di-alkylation: While less common with this hindered amine, it can occur under forcing conditions.
Solution: Use a stoichiometric amount of the acylating/alkylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[7]
Oxidation of the Amine: Primary anilines can be susceptible to oxidation, especially in the presence of certain transition metal catalysts or under aerobic conditions.
Solution: Ensure reactions are run under an inert atmosphere. Purge solvents with nitrogen or argon before use.
Friedel-Crafts Type Reactions: In the presence of a Lewis acid catalyst, the amine can coordinate with the catalyst, deactivating the ring towards electrophilic substitution. However, under certain conditions, unwanted ring acylation could occur, though it is less likely with the already substituted ring.[16]
Solution: Avoid strong Lewis acids if possible. If one is required, consider protecting the amine group first.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine?A1: It should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.
Q2: What is the solubility profile of this compound?A2: While specific data for this exact compound is not readily available, similar bromo-methoxy-substituted aromatic compounds tend to be soluble in organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water.[17]
Q3: Can the amine group be protected if necessary?A3: Yes, standard amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used. The choice of protecting group will depend on its stability to the subsequent reaction conditions.
Q4: How can I purify the final product?A4: Purification can often be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of the product. If the product is a solid, recrystallization can be an effective method for achieving high purity.[7]
IV. Experimental Protocols
General Protocol for N-Acylation with an Acyl Chloride
Dissolve 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
Cool the reaction mixture to 0 °C in an ice bath.
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[7]
V. References
Wiley Online Library. Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. Available from: [Link]
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
Reddit. What makes Aniline more basic than O-MethoxyAniline??. Available from: [Link]
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available from: [Link]
Quora. What is the order of ortho, para and meta products for steric hinderance?. Available from: [Link]
Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Available from: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. Available from: [Link]
National Institutes of Health. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
U.S. Environmental Protection Agency. 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one. Available from: [Link]
Arkivoc. 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available from: [Link]
PubChem. 1-(4-bromo-2-methoxyphenyl)ethan-1-one. Available from: [Link]
Springer. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
ResearchGate. (top) Summary of general properties of amines, reactivity trends toward.... Available from: [Link]
Chemguide. AMINES AS NUCLEOPHILES. Available from: [Link]
Chemistry Stack Exchange. Why is methoxy group an electron donating group?. Available from: [Link]
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). Available from: [Link]
Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Available from:
Quora. Is the Friedel-Crafts acylation of aniline difficult?. Available from: [Link]
PubChem. 1-(4-bromo-2-methoxyphenyl)ethan-1-amine. Available from: [Link]
National Institutes of Health. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]
NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Available from: [Link]
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available from: [Link]
ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
PubChem. 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. Available from: [Link]
Cheméo. Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). Available from: [Link]
Technical Support Center: Purification of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
[1] Executive Summary You are likely encountering difficulties purifying 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine due to its tendency to form a "supersaturated oil" rather than a discrete crystal lattice. This behavior i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
You are likely encountering difficulties purifying 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine due to its tendency to form a "supersaturated oil" rather than a discrete crystal lattice. This behavior is characteristic of ortho-methoxy substituted phenethylamines. The steric bulk of the ortho-methoxy group, combined with the rotational freedom of the ethylamine chain, frustrates crystal packing.
This guide provides a validated solvent selection matrix and a troubleshooting protocol specifically designed to overcome "oiling out" and achieve high-purity crystalline salts.
Part 1: The Solvent Matrix
Critical Distinction: You must define your target form. The free base of this amine is likely an oil or low-melting solid and is unsuitable for recrystallization. You must convert it to a salt (HCl, Hydrobromide, or Tosylate) for effective purification.
Table 1: Recommended Solvent Systems (Salt Forms)
Salt Form
Primary Solvent (Dissolver)
Anti-Solvent (Precipitant)
Ratio (v/v)
Mechanism of Action
Hydrochloride (HCl)
Isopropanol (IPA)
Ethyl Acetate (EtOAc)
1:3 to 1:5
Standard: IPA dissolves the polar salt; EtOAc reduces solubility slowly, promoting lattice growth over oil formation.
Hydrochloride (HCl)
Ethanol (Abs.)
Diethyl Ether
1:10
High Purity: Excellent for removing non-polar impurities. Warning: Hygroscopic; keep dry.
p-Toluenesulfonate (PTSA)
Methanol
Water
9:1
Chiral Resolution: If resolving enantiomers, the PTSA salt often crystallizes better than HCl for this structural class [1].
Tartrate (L/D)
Ethanol (95%)
None (Single Solvent)
N/A
Resolution: Requires slow cooling. Water content is critical for hydrate formation.
Part 2: Experimental Protocols
Protocol A: The "Dual-Solvent" Recrystallization (HCl Salt)
Use this protocol for bulk purification of the racemic mixture.
Dissolution: Place the crude amine salt in an Erlenmeyer flask. Add boiling Isopropanol (IPA) dropwise with constant stirring until the solid just dissolves.
Note: If the solution is dark, treat with activated charcoal, filter hot through Celite, then proceed.
The Cloud Point: Remove from heat. While still hot, add Ethyl Acetate dropwise until a faint, persistent cloudiness appears.
Clarification: Add 2-3 drops of hot IPA to clear the solution (restore transparency).
Nucleation: Seal the flask. Wrap in a towel (insulation) to ensure slow cooling to room temperature.
Crystallization: Once at room temperature, move to a fridge (4°C) for 12 hours.
Result: White needles or plates.
Protocol B: Troubleshooting "Oiling Out"
Use this when the product separates as a gummy oil at the bottom of the flask.
The Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This happens if the solution is too concentrated or cools too quickly.
The Rescue Workflow:
Figure 1: Rescue protocol for amine salts that have separated as oils.
Part 3: Frequently Asked Questions (FAQs)
Q1: I am trying to resolve the enantiomers. Which acid should I use?A: For 1-phenyl-ethanamine derivatives, Tartaric acid or Mandelic acid are the industry standards. However, for ortho-substituted rings (like your 2-methoxy group), Di-p-toluoyl-L-tartaric acid (L-DTTA) in Methanol often yields sharper separation than simple tartaric acid due to pi-pi stacking interactions with the aromatic ring [2].
Q2: My crystals are hygroscopic and turn to mush on the filter paper. Why?A: You likely have excess acid trapped in the lattice or are using a solvent that absorbs water (like Ethanol).
Fix: Wash the filter cake with anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) immediately after filtration to displace residual alcohol/water. Dry in a vacuum desiccator over P₂O₅.
Q3: Can I recrystallize the free base directly?A: It is not recommended. The ortho-methoxy and para-bromo substituents create an irregular molecular shape that lowers the lattice energy of the free base, making it prone to remaining an oil. The ionic lattice of a salt (HCl or PTSA) provides the necessary rigidity for crystallization.
Q4: The literature mentions "Ligroin" as a solvent. What is the modern equivalent?A: Ligroin is an archaic term for a non-polar petroleum fraction. Use Heptane or Hexanes as the direct modern equivalent.
Part 4: Scientific Rationale & Mechanism
The Ortho-Effect
The 2-methoxy group in your molecule 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine exerts a specific steric pressure. In the solid state, this forces the ethylamine side chain out of the plane of the benzene ring.
Consequence: This reduces the packing efficiency compared to the unsubstituted analog.
Solution: Using a planar counter-ion like p-Toluenesulfonic acid (PTSA) can help "template" the crystal structure, often succeeding where HCl fails [1].
Solubility Parameters
Target Polarity: High (Ionic Salt).
Solvent Choice: We utilize a "Polarity Gradient."
Dissolution: High dielectric constant (IPA
) disrupts the ionic lattice at high heat.
Precipitation: Low dielectric constant (EtOAc
) forces ion-pairing as temperature drops.
References
Chapman, D. T., et al. (1996).[1] Biotransformation process for the synthesis of (S)-(-)-1-(4-methoxyphenyl) ethylamine.[1] Chemical Communications. (Demonstrates the efficacy of PTSA salts for crystallizing methoxy-substituted phenethylamines).
Perry, R. H., & Green, D. W. (2007). Perry's Chemical Engineers' Handbook (8th Ed.). McGraw-Hill. (Section on Crystallization and Solvent Selection).[2][3]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard text for amine purification protocols).
Sigma-Aldrich Technical Library. Product Specification: 1-(4-Bromo-2-methoxyphenyl)ethanone. (Precursor physical properties used to infer solubility profiles).
Disclaimer: This guide assumes standard laboratory safety protocols (GLP). The user is responsible for consulting SDS for all solvents and reagents used.
This guide addresses the specific stability challenges of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine . As a primary benzylic amine , this compound possesses a nucleophilic nitrogen atom attached to a carbon susceptible to oxidative cleavage. The ortho-methoxy group provides electron density that stabilizes the benzylic cation but also increases susceptibility to oxidation compared to electron-deficient analogs. The para-bromo substituent introduces photosensitivity concerns.
Critical Handling Warning: The most common user complaint—"My solid turned into a sticky oil"—is frequently a result of carbamate formation (CO₂ absorption) or hygroscopicity , not necessarily irreversible chemical decomposition.
Module 1: The Degradation Matrix
Understanding the "Why" behind the "What."
Threat Vector
Mechanism
Visual/Analytical Symptom
Reversibility
Carbon Dioxide (Air)
Carbamate Formation: The nucleophilic primary amine attacks electrophilic CO₂ to form a carbamic acid zwitterion (salt).
White powder turns to a crusty solid or sticky gum. LCMS: Appearance of [M+44] peak (Carbamate adduct).
High: Reversible via acidification or heating under vacuum.
Oxygen (Air)
Oxidative Deamination: Formation of imines (Schiff bases) or benzylic oxidation to the corresponding ketone/aldehyde.
Yellowing or browning of the solid/oil. NMR: New aldehyde/imine proton signals (9–10 ppm).
Hygroscopicity: Formation of hydrates; accelerates oxidation and CO₂ absorption.
Clumping; "wet" appearance.
Medium: Drying agents or lyophilization can recover.
Light (UV/Vis)
Photolysis: Homolytic cleavage of the C-Br bond or benzylic radical formation.
Darkening (brown/black) upon long-term exposure.
None: Irreversible degradation.
Module 2: Mechanistic Visualization
The following diagram illustrates the competing pathways for degradation. Note how Pathway A (Carbamate) is a reversible equilibrium, while Pathway B (Oxidation) leads to permanent impurities.
Figure 1: Divergent degradation pathways. The blue path (Carbamate) is the most common storage issue and is reversible. The red path (Oxidation) represents true chemical degradation.
Module 3: Troubleshooting Guide (FAQ)
Scenario A: "My sample has turned into a sticky oil or gum."
Diagnosis: Likely Carbamate Formation combined with hygroscopicity.
The Science: Primary amines are "CO₂ sponges." The amine reacts with atmospheric CO₂ to form a carbamate salt.[1] This salt often attracts moisture, creating a sticky oil.
The Test (Self-Validation): Dissolve a small amount of the "oil" in dilute HCl. If you observe micro-bubbles (CO₂ release), it was the carbamate.
The Fix:
Dissolve the oil in EtOAc or DCM.
Wash with 1M NaOH (this forces the equilibrium back to the free amine and removes CO₂ as carbonate).
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Scenario B: "LCMS shows a peak at Mass + 44."
Diagnosis:Carbamate Artifact .
The Science: This is rarely a permanent impurity. It is the carbamic acid adduct formed during the ionization process or present in the sample due to air exposure.
The Fix: If the peak disappears upon acidification of the LCMS mobile phase (e.g., using 0.1% Formic Acid), it is an artifact. Do not discard the batch.
Scenario C: "The compound has turned yellow/brown."
Diagnosis:Oxidation (Imine formation) .
The Science: The benzylic position is sensitive.[2][3] Trace transition metals or light can catalyze the removal of a benzylic proton, leading to imine formation (C=N bond), which is often colored.
The Fix: Perform an Acid/Base Rescue (See Protocol 1 below). Neutral impurities (imines/aldehydes) will remain in the organic layer during the acid wash, while your amine moves to the aqueous layer.
Module 4: Standard Operating Protocols (SOPs)
SOP 1: The "Acid/Base Rescue" (Purification)
Use this to recover the amine from oxidized or carboxylated samples.
Dissolution: Dissolve the degraded sample in Dichloromethane (DCM) or Ethyl Acetate .
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).
Mechanism:[1][2][4][5][6][7] The amine becomes protonated (
) and moves to the water phase. Neutral oxidation impurities (imines, aldehydes) stay in the organic phase.
Separation: Discard the organic layer (contains the "yellow" impurities).
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.
Mechanism:[1][2][4][5][6][7] Deprotonates the ammonium salt back to the free amine.
Recovery: Extract the cloudy aqueous mixture with fresh DCM (3x).
Drying: Dry combined organics over Anhydrous Sodium Sulfate (Na₂SO₄) .
Concentration: Evaporate solvent under reduced pressure (Rotovap). Flush with Argon immediately.
SOP 2: Long-Term Storage Configuration
Temperature: -20°C (Freezer).
Atmosphere: Argon or Nitrogen headspace (Essential).
Container: Amber glass vial (UV protection) with a Teflon-lined cap.
Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel packets.
Module 5: Troubleshooting Decision Tree
Figure 2: Diagnostic logic flow for rapid issue resolution.
References
Carbamate Formation Mechanism
Mechanistic insights into carbamate formation from CO2 and amines.[1][8] Catalysis Science & Technology (RSC).[8]
Benzylic Amine Oxidation
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones. Journal of Organic Chemistry (ACS).
Handling Light-Sensitive Reagents
Tips for Handling Photosensitive Reagents. Labtag Technical Blog.
General Amine Purification (Acid-Base Extraction)
Purification of Laboratory Chemicals (Armarego & Chai).[9] Via Reddit/Elsevier discussions on Benzylamine purification.
Removing impurities from crude 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
Welcome to the Purification Support Center for substituted benzylic amines. You are likely working with 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine (also known as 4-Bromo-2-methoxy-α-methylbenzylamine).[1][2] This is a valu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Purification Support Center for substituted benzylic amines.
You are likely working with 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine (also known as 4-Bromo-2-methoxy-α-methylbenzylamine).[1][2] This is a valuable chiral intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.[1] Its purification presents specific challenges due to the labile bromine atom , the electron-rich methoxy group , and the tendency of benzylic amines to form oils rather than crystalline solids.[2][3]
Below is your interactive troubleshooting guide.
Module 1: Diagnostic & Quick Triage
Status Check: Before proceeding, identify your primary issue.[2]
Symptom
Probable Cause
Recommended Protocol
Product is a dark oil
Residual solvent or trace oxidation (benzylic amines oxidize to imines/aldehydes).[1]
Protocol A (Salt Formation)
NMR shows "doublet" around 1.4 ppm (extra methyl)
Unreacted Starting Material (Ketone) or Alcohol intermediate.[1][3]
Protocol B (pH Swing)
NMR shows broad aromatic signals / complex aliphatic region
Over-reduction (Loss of Bromine) during synthesis.[1][3]
Critical Failure (See Note on Hydrogenation)
Module 2: The "Three-pH Swing" (Removal of Non-Basic Impurities)
User Question: "I have significant amounts of unreacted ketone (1-(4-bromo-2-methoxyphenyl)ethanone) and alcohol in my crude oil. How do I remove them without a column?"
Technical Explanation:
The target molecule is a primary amine with a pKa ≈ 9.0–9.[1]5. The impurities (ketone, alcohol) are neutral.[3] We utilize a "Three-pH Swing" to manipulate the solubility of the amine while keeping impurities in the organic phase.[1]
Protocol B: The Three-pH Swing
Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or DCM .[1][3] Avoid Ethyl Acetate (it can trans-amidate under basic conditions).[1]
Caption: Logic flow for separating basic amines from neutral impurities using pKa differences.[1][2]
Module 3: Solidification & Salt Formation
User Question: "My product is an oil, but I need a solid for stability and storage. Which salt should I make?"
Technical Explanation:
Benzylic amines with ortho-substituents (like the 2-methoxy group) often have low melting points as free bases due to disrupted crystal packing.[1] Salt formation increases lattice energy.[1]
Can be hygroscopic; excess HCl can cleave methoxy ether (rare but possible).[1][3]
Oxalate
/ Acetone
Often forms beautiful needles; rejects dimer impurities well.[1]
Oxalic acid is toxic; not suitable for final drug substance (usually).[1][3]
Tartrate (L or D)
/
Best for Chirality. Can resolve enantiomers if the product is racemic.[1][3]
Salt may be a solvate; requires careful drying.[1]
Step-by-Step HCl Salt Formation:
Dissolve 1g of amine oil in 5 mL of dry Diethyl Ether or MTBE .
Cool to 0°C.
Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) until pH paper shows acidic (~pH 2).
Critical Step: If oiling out occurs (gummy solid), add a seed crystal or scratch the glass.[2][3] If still oily, add drops of Isopropanol (IPA) and heat to reflux, then cool slowly.
Filter the white precipitate under nitrogen (benzylic salts can be hygroscopic).[1]
Module 4: Advanced Impurity Removal (The "Dimer" Problem)
User Question: "I see a secondary amine impurity (Dimer). It co-extracts with my product in the acid/base workup. How do I get rid of it?"
The Science:
During reductive amination, the primary amine product can react with the starting ketone to form a secondary amine (Dimer).[3] Both are basic, so the pH swing (Module 2) will not separate them.[2][3]
Solution: Selective Derivatization or Chromatography [2]
Note: The ammonia is crucial to prevent tailing of the amine on acidic silica sites.[1]
Selective Acetylation (The Chemist's Trick):
If the dimer is <10%, you can purify the primary amine via recrystallization of a specific salt (e.g., Tartrate) which discriminates against the bulkier secondary amine.[2][3]
Alternatively: React the mixture with acetic anhydride (1 eq vs impurity) if the impurity is a primary amine contaminant, but here the impurity is secondary.[3] Correction: Usually, we separate primary/secondary benzylic amines by Salicylaldehyde derivatization (forms solid imine with primary, no reaction with secondary), but this is complex.[2][3] Stick to Chromatography or Tartrate Salt Crystallization.
Module 5: Critical Safety & Stability (The Bromo-Methoxy Interaction)
User Question: "I used Pd/C for hydrogenation and lost my Bromine atom. Why?"
Root Cause Analysis:
Aryl bromides are susceptible to hydrogenolysis (de-halogenation) under standard hydrogenation conditions (Pd/C,
), especially on electron-rich rings (methoxy activated).[1][2][3]
Corrective Action for Synthesis:
Do NOT use: Standard Pd/C with
.
USE:
Platinum on Carbon (Pt/C): Less active toward aryl halides.[1][3]
Raney Nickel: Often preserves halogens at low pressure.[1]
Hydride Reduction: Use Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride () for reductive amination.[1][3] These reagents do not touch the aryl bromide.[1]
Impurity Fate Map:
Caption: Tracking the fate of specific impurities based on their chemical nature.
References & Further Reading
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1] (Standard protocols for Acid-Base extraction and Amine purification).
Sigma-Aldrich. Product Specification: 1-(4-Bromo-2-methoxyphenyl)ethanone.[1][2] Link (Precursor properties).[1][3]
PubChem. Compound Summary: 1-(4-bromo-2-methoxyphenyl)ethanamine.[1][6] Link (Physical properties and identifiers).
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2][3] (Authoritative source for preserving aryl halides during amine synthesis).[1][3]
Google Patents. Process for the synthesis of 1-(4-methoxyphenyl) ethylamine. WO2015159170A2.[1] Link (Analogous purification via salt formation).[1][3]
Disclaimer: This guide provides technical advice for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling brominated aromatic amines.
Current Focus: Overcoming Steric & Electronic Impediments in Benzylic Amine Scaffolds.
Target Molecule: 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine.[1]
Introduction: The "Ortho-Methoxy" Challenge
Welcome to the technical support hub for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine . If you are here, you are likely experiencing low yields or stalled kinetics.[1]
Root Cause Analysis:
This molecule presents a "Perfect Storm" of steric hindrance:
-Branching: The ethyl handle creates immediate steric bulk at the nucleophilic center.
The Ortho-Effect: The 2-methoxy group physically blocks the trajectory of incoming electrophiles (especially in planar transition states).
Electronic Deactivation (Contextual): While the methoxy group is electron-donating (
), the steric crowding often prevents the nitrogen lone pair from achieving the optimal orbital overlap required for nucleophilic attack.
Below are the troubleshooting guides (Tickets) for the three most common reaction failures.
Ticket #001: Amide Coupling Reactions
Issue: "Standard EDC/NHS or HBTU coupling yields <20% product or results in racemization."
Diagnosis
Standard coupling reagents (carbodiimides) are too slow for this sterically congested amine. The slow kinetics allow the activated acid to undergo oxazolone formation, leading to racemization of your chiral center before the amine can attack.
Resolution Protocol: The T3P/Pyridine System
Switch to Propylphosphonic Anhydride (T3P) . T3P is superior for sterically hindered amines because it acts as a kinetic scavenger, driving the reaction forward without requiring the highly basic conditions that promote racemization.
Step-by-Step Protocol:
Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
Base: Add Pyridine (3.0 equiv).[1] Note: Pyridine is crucial here; it acts as a mild base and acylation catalyst.
Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.
Temperature: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to 50°C.
Workup: Wash with water, 1N HCl (to remove pyridine), and saturated
.
Why this works:
Low Epimerization: T3P/Pyridine typically yields
racemization compared to HATU/DIPEA which can yield on hindered substrates [1].
Solubility: The byproduct is water-soluble, eliminating column chromatography in many cases.
Decision Logic: Coupling Reagent Selection
Figure 1: Decision matrix for selecting coupling conditions based on steric demand.
Ticket #002: Buchwald-Hartwig N-Arylation
Issue: "The catalyst is inserting into the 4-Bromo position of my starting material instead of coupling the amine."
Diagnosis
You are facing a Chemoselectivity Conflict . Your starting material contains an aryl bromide (4-position).[2][3] If you attempt to couple this amine with another aryl halide using Palladium, the Pd(0) oxidative addition can occur at the 4-Br site of your amine, leading to polymerization or homocoupling.
Resolution Protocol: Ligand Control & Order of Operations
If you must couple this amine to another aryl halide, you must ensure the external aryl halide is significantly more reactive (e.g., an Aryl Iodide or Triflate) or protect the 4-Br.[1]
However, the most common issue is simply getting the hindered amine to react.
Use BrettPhos or RuPhos . These bulky, electron-rich ligands are specifically designed to facilitate the reductive elimination step, which is the rate-determining step for hindered amines.
Base:NaOtBu (Sodium tert-butoxide).[1] Crucial: Weak bases like carbonate often fail with hindered amines.
Solvent: Dioxane or t-Amyl Alcohol (anhydrous).[1]
Inert Gas: Argon is preferred over Nitrogen (denser, better blanket).[1]
Data: Ligand Performance Comparison
Ligand
Yield (Hindered Benzylic Amine)
Mechanism Benefit
BrettPhos
92%
Large bite angle promotes reductive elimination.[1]
RuPhos
85%
Excellent for secondary amines, good for primary.[1]
BINAP
<15%
Lacks steric bulk to force product release.
PPh3
0%
Inactive for hindered substrates.
Ticket #003: Reductive Amination Stalls
Issue: "Imine formation is incomplete, and direct reduction yields mostly starting material."
Diagnosis
The 2-methoxy group hinders the initial attack of the amine onto the ketone/aldehyde carbonyl. The equilibrium heavily favors the starting materials (hemiaminal instability). Adding a reducing agent (NaBH(OAc)3) too early reduces the unreacted aldehyde/ketone, not the imine.
You must force the equilibrium to the imine before reduction using a strong Lewis Acid/Dehydrating agent.
Step-by-Step Protocol:
Imine Formation: Combine Amine (1.0 equiv) and Ketone/Aldehyde (1.0 equiv) in neat Ti(OiPr)4 (2.0 equiv).[1] Do NOT add solvent yet.
Stirring: Stir under Argon for 6–12 hours. The solution will become viscous. The Ti(IV) coordinates to the carbonyl oxygen, increasing electrophilicity and scavenging the water byproduct.
Quench: Quench with 1N NaOH (not water alone) to precipitate the Titanium salts as a white solid (TiO2), which can be filtered off [3].[1]
Mechanism Visualization
Figure 2: The Titanium-mediated pathway bypasses the unfavorable equilibrium constant of hindered imine formation.[1]
References
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of Organic Chemistry, 60(15), 4928-4929.
Technical Support Center: Chiral Resolution of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
Introduction Welcome to the technical support hub for the resolution of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine . Separating the enantiomers of this specific molecule presents a unique challenge compared to unsubstitute...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for the resolution of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine .
Separating the enantiomers of this specific molecule presents a unique challenge compared to unsubstituted phenylethylamines. The ortho-methoxy group introduces significant steric bulk near the chiral center, which can alter crystallization kinetics in classical resolution and retard reaction rates in enzymatic pathways.
This guide is structured as a dynamic troubleshooting interface. Select the module below that matches your current experimental approach.
Core Principle: This method relies on the formation of diastereomeric salts using a chiral acid.[1][2] The solubility difference between the
-salt and -salt allows one to precipitate while the other remains in solution.[2][3]
Standard Protocol: Tartaric Acid Method
Resolving Agent:
-Tartaric Acid (L-Tartaric acid).
Target: Isolation of the (S)-enantiomer (typically forms the less soluble salt with (+)-tartaric acid in methanolic solvents).[4]
Solvent System: Methanol (primary) or Ethanol/Water (secondary).
Troubleshooting & FAQs
Q1: The salt is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: The solvent polarity is likely mismatched with the lipophilicity of the 4-bromo-2-methoxy substituted salt. The methoxy group increases lipophilicity compared to standard phenylethylamine.
Solution:
Switch Solvent: If using pure Methanol, switch to Ethanol (95%) . The slightly lower polarity often stabilizes the crystal lattice over the oil phase.
Seeding: Retain a tiny amount of the oil. Scratch the side of the flask vigorously with a glass rod to induce nucleation.
Temperature Ramp: Heat the mixture back to reflux until clear, then cool very slowly (1°C/min) to room temperature. Rapid cooling traps impurities that cause oiling.
Q2: My yield is high (60%+), but the enantiomeric excess (ee) is low (<50%). Why?
Diagnosis: You are experiencing Eutectic Co-crystallization . The solubility difference between the
-amine-tartrate and -amine-tartrate is not large enough in your current solvent, causing both to precipitate.
Solution:
Recrystallization (The "Double-Salt" Technique): Do not proceed to free-basing yet. Take the solid salt and recrystallize it again in boiling methanol.[5] This "polishing" step typically boosts ee from 50% to >98%.
Stoichiometry Check: Ensure you are using 0.5 to 0.6 equivalents of Tartaric acid relative to the racemic amine. Using 1.0 equivalent forces the more soluble diastereomer to precipitate due to the common ion effect.
Workflow Visualization
Figure 1: Workflow for the classical resolution of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine targeting the (S)-enantiomer.
Core Principle: Use Candida antarctica Lipase B (CAL-B) to selectively acylate the
-enantiomer. The enzyme distinguishes between the substituents based on size, but the ortho-methoxy group can interfere.
Standard Protocol: Acylation
Enzyme: Novozym 435 (Immobilized CAL-B).
Acyl Donor: Ethyl Acetate (serves as solvent and reactant) or Isopropyl Acetate.
Conditions: 30–50°C, orbital shaking.
Troubleshooting & FAQs
Q3: The reaction is extremely slow compared to unsubstituted phenylethylamine. Is the enzyme dead?
Diagnosis: Likely not. The ortho-effect is the culprit. The 2-methoxy group creates steric hindrance that makes it difficult for the amine to fit into the active site of CAL-B.
Solution:
Increase Temperature: CAL-B is thermostable. Increase reaction temperature to 50°C or 60°C .
Switch Acyl Donor: Switch from Ethyl Acetate to Methoxyacetate . Methoxyacetates are "activated" esters that react significantly faster, helping overcome the steric barrier [4].
Enzyme Loading: Increase catalyst loading to 20-30 mg/mmol of substrate.
Q4: How do I separate the product from the reactant?
Solution:
Unlike classical resolution, you now have a chemical difference (Amine vs. Amide).
Acid Wash: Dissolve the crude mixture in Ethyl Acetate. Wash with 1M HCl .
Aqueous Layer: Contains the unreacted (S)-Amine (protonated). Basify with NaOH to recover.
[1] * Organic Layer: Contains the (R)-Amide .[6] Hydrolyze with strong acid (6M HCl, Reflux) to recover the (R)-amine.
Pathway Visualization
Figure 2: Kinetic resolution pathway. CAL-B selectively acylates the (R)-isomer, leaving the (S)-isomer as the free amine.
Module 3: Analytical Control (Chiral HPLC)
Core Directive: You cannot optimize what you cannot measure. Standard silica columns will not separate these isomers.
DEA is critical to suppress peak tailing of the basic amine.
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm
The bromo-phenyl chromophore absorbs strongly here.
Alternative
Chirosil RCA(+) (Crown Ether)
Use if AD-H fails. Requires acidic mobile phase (MeOH/H2O + HClO4) [2].
Troubleshooting & FAQs
Q5: My peaks are tailing badly, making integration impossible.
Diagnosis: Residual silanol interactions on the column stationary phase are binding to the amine nitrogen.
Solution:
Modifier Check: Ensure you added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
Column History: If the column was previously used with acidic buffers, flush it with 100% Ethanol, then re-equilibrate with the basic mobile phase for at least 60 minutes.
References
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.
Lee, W., et al. (2008). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+). Journal of Liquid Chromatography & Related Technologies.
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
PubChem. (2025). 1-(4-bromo-2-methoxyphenyl)ethan-1-amine Compound Summary. National Library of Medicine.
Spectroscopic Validation & Comparative Analysis: 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
[1] Executive Summary & Strategic Context In drug discovery, 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine serves as a high-value chiral scaffold.[1] The presence of the ortho-methoxy group and the para-bromo substituent crea...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Context
In drug discovery, 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine serves as a high-value chiral scaffold.[1] The presence of the ortho-methoxy group and the para-bromo substituent creates a unique electronic environment that complicates routine spectral assignment.[1]
This guide provides a definitive interpretation of the 1H NMR spectrum for this molecule. Unlike standard database entries, this analysis focuses on comparative validation —specifically, how to distinguish the target amine from its immediate synthetic precursor, 1-(4-bromo-2-methoxyphenyl)ethanone .[1] We also address solvent-dependent phenomena critical for confirming the labile amine protons.
Structural Logic & Electronic Environment
Before interpreting the signals, we must model the magnetic environment. The molecule possesses three distinct domains affecting chemical shift (
):
The Aromatic Core: A 1,2,4-trisubstituted benzene ring.
Electronic Effect: The methoxy group (position 2) is a strong
-donor, shielding ortho/para positions. The bromine (position 4) is inductively withdrawing but -donating.[1]
The Chiral Center: The benzylic carbon is bonded to an amine, a methyl group, and the aromatic ring.
Stereochemistry: The molecule exists as a racemate (
) unless chirally resolved. In achiral solvents (CDCl, DMSO-), enantiomers are magnetically equivalent.
The Labile Protons: The primary amine (-NH
) protons are subject to hydrogen bonding and exchange, making their chemical shift highly variable.
Visualization: Structural Elucidation Workflow[1]
Figure 1: Logical workflow for spectroscopic validation of the target amine.
Comparative Analysis: Target vs. Precursor
The most critical analytical challenge is ensuring complete reductive amination of the ketone precursor. The transformation changes the hybridization of the benzylic carbon from
(carbonyl) to (amine), resulting in drastic diagnostic shifts.
Critical Insight: If you observe a singlet at 2.55 ppm or a doublet at 7.65 ppm, your reaction is incomplete. The disappearance of the ketone methyl singlet is the primary metric for conversion.
Interpretation: The methyl group is coupled to the single benzylic proton.
The Amine Broad Singlet (
~1.6 - 2.0 ppm, 2H):
Behavior: This peak is concentration-dependent.[1] In dilute samples, it may shift upfield; in concentrated samples, it shifts downfield due to intermolecular H-bonding.
Validation: Add a drop of D
O to the NMR tube. This peak will disappear (exchange with D), confirming it is -NH and not an impurity.
The Methoxy Singlet (
~3.85 ppm, 3H):
Sharp, intense singlet.
Note: This peak is relatively invariant between the ketone and the amine.
The Benzylic Methine Quartet (
~4.35 - 4.45 ppm, 1H, Hz):
Interpretation: This proton is deshielded by three factors: the aromatic ring (ring current), the electronegative nitrogen, and the ortho-methoxy group.
Appearance: Look for a clear 1:3:3:1 quartet pattern.[1]
B. The Aromatic Region (Low Field)
The 1,2,4-substitution pattern generates a specific splitting pattern.
Proton H-3 (
~6.95 - 7.00 ppm, 1H, d, Hz):
Position: Ortho to the Methoxy group; Meta to the Bromine.
Splitting: Appears as a doublet (or broad singlet) due to small meta-coupling with H-5.[1] It is shielded by the adjacent oxygen lone pairs.
Proton H-5 (
~7.05 - 7.12 ppm, 1H, dd, Hz):
Position: Ortho to Bromine; Meta to the alkyl chain.[1]
To obtain a publication-quality spectrum that resolves the amine protons and splitting patterns, follow this validated protocol.
Workflow Diagram: Sample Preparation
Figure 2: Sample preparation workflow to minimize water peaks and ensure resolution.
Solvent Selection Guide[1]
Primary Choice (CDCl
): Best for resolution of the aliphatic coupling (Methyl doublet vs Methine quartet). However, the -NH peak may broaden or merge with the water peak (~1.56 ppm).
Alternative (DMSO-
): Use if the amine salt (HCl salt) was isolated.[1]
Effect: The -NH
protons will appear as a broad singlet near 8.0-8.5 ppm.[1]
Effect: The benzylic methine may show additional coupling to the NH protons if exchange is slow.
Advanced Validation: Enantiomeric Purity
Since this molecule contains a chiral center, standard NMR cannot distinguish enantiomers (
vs ). For drug development applications requiring enantiopurity:
Mosher's Acid Analysis: Derivatize the amine with
- and --methoxy--trifluoromethylphenylacetic acid (MTPA).[1] The resulting diastereomers will show distinct chemical shifts (up to 0.2 ppm difference) for the OMe and Methyl protons in 1H NMR and distinct F-19 signals.[1]
Chiral Solvating Agents: Addition of
-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate can induce peak splitting in the standard NMR spectrum, allowing for a quick estimation of enantiomeric excess (ee).[1]
References
Precursor Spectral Data: National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(4-methoxyphenyl)- Mass and NMR Data. NIST Chemistry WebBook, SRD 69.
[Link]
General Reductive Amination Protocols: Master Organic Chemistry. Reductive Amination: Mechanism and Reagents.
[Link]
Analogous Structure Data (Non-brominated): PubChem. 1-(4-Methoxyphenyl)ethylamine Spectral Data. National Library of Medicine.
[Link]
NMR Shift Prediction Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for coupling constants and substituent effects).
IR spectroscopy peaks for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine . It is designed for researchers and analytical chemists requiring a robust method...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine . It is designed for researchers and analytical chemists requiring a robust methodology for structural verification and purity assessment.
Rather than a static list of peaks, this guide functions as a comparative analysis tool , distinguishing the target amine from its synthetic precursors (ketones) and potential by-products (alcohols) using specific spectral discriminators.
Molecular Architecture & Vibrational Theory
To accurately interpret the IR spectrum, we must first map the vibrational modes to the specific structural motifs of the molecule.
Core Scaffold: 1,2,4-Trisubstituted Benzene Ring.
Chiral Center: The benzylic carbon bears a primary amine (–NH₂) and a methyl group (–CH₃).
Electronic Environment: The 2-methoxy group (electron-donating) and 4-bromo group (electron-withdrawing) create a unique dipole moment that influences the intensity of ring breathing modes.
Functional Group Mapping
Functional Group
Bond Type
Vibrational Mode
Diagnostic Region (cm⁻¹)
Primary Amine
N–H
Stretching (Sym & Asym)
3250 – 3400 (Doublet)
N–H
Bending (Scissoring)
1580 – 1650
C–N
Stretching
1020 – 1250
Aryl Ether
C–O–C
Stretching (Asym)
1230 – 1270
C–O–C
Stretching (Sym)
1020 – 1050
Aryl Bromide
Ar–Br
Stretching
1000 – 1100 (Often obscured)
Benzene Ring
C=C
Ring Stretching
1450 – 1600
C–H
Out-of-Plane (OOP) Bend
800 – 900 (1,2,4-sub pattern)
Comparative Analysis: Target vs. Alternatives
In a synthetic context, "performance" relates to the ability to distinguish the product from starting materials and side products. The following comparison establishes the Pass/Fail criteria for reaction monitoring.
Scenario A: Reaction Monitoring (Reduction of Ketone)
Precursor: 1-(4-Bromo-2-methoxyphenyl)ethanone.
Transformation: Reductive amination or oxime reduction.
Critical Discriminator: The Carbonyl (C=O) peak.[1]
Scenario B: Purity Assessment (vs. Alcohol Side Product)
Side Product: 1-(4-Bromo-2-methoxyphenyl)ethanol (from direct ketone reduction).
Critical Discriminator: Hydroxyl (O-H) vs. Amine (N-H) profile.
Spectral Comparison Table
Feature
Target Amine (Product)
Ketone (Precursor)
Alcohol (Side Product)
3200–3600 cm⁻¹
Doublet (Weak/Medium)~3300 & 3380 cm⁻¹ (N-H)
Absent (No N-H or O-H)
Broad Singlet (Strong)~3200–3500 cm⁻¹ (O-H)
1650–1750 cm⁻¹
Absent (No C=O)
Strong Sharp Peak ~1680 cm⁻¹ (C=O)
Absent (No C=O)
1580–1650 cm⁻¹
Medium Band (N-H Scissoring)
Weak/Absent (Aromatic C=C only)
Weak (Aromatic C=C only)
Technical Insight: The complete disappearance of the strong carbonyl band at ~1680 cm⁻¹ is the primary indicator of reaction completion. The appearance of a "doublet" in the high-frequency region confirms the formation of a primary amine, distinguishing it from the broad "mound" typical of alcohol impurities.
Experimental Protocol: Sample Preparation
To ensure reproducible data comparable to literature standards, follow this specific protocol.
Method: Attenuated Total Reflectance (ATR) - FTIR
Rationale: ATR is preferred over KBr pellets for amines to prevent salt formation (reaction with KBr) or hygroscopic water absorption which can obscure the N-H region.
Step-by-Step Workflow:
Background Scan: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).
Sample Loading: Place ~2 mg of the solid amine (or 1 drop if oil) onto the Diamond/ZnSe crystal.
Compression: Apply high pressure using the anvil to ensure intimate contact.
Note: Poor contact results in weak C-H stretches (<3000 cm⁻¹) and noisy N-H regions.
Acquisition: Acquire sample spectrum (32 scans).
Correction: Apply baseline correction if "scattering slope" is observed due to particle size.
Visualizing the Structural Identification Logic
The following diagram illustrates the logical flow for identifying the target molecule based on spectral features.
Figure 1: Decision tree for spectral validation of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine synthesis.
Detailed Peak Assignment Table
The following data is synthesized from standard benzylic amine profiles and specific substituent effects (Methoxy/Bromo).
Wavenumber (cm⁻¹)
Assignment
Mode Description
Notes
3380 ± 20
N–H (asym)
Asymmetric Stretching
Sharp, weak-to-medium intensity.
3310 ± 20
N–H (sym)
Symmetric Stretching
Paired with the band above (The "Doublet").
3000 – 3100
C–H (Ar)
Aromatic C–H Stretch
Weak shoulders above 3000.
2850 – 2980
C–H (Alk)
Alkyl C–H Stretch
Methyl/Methine groups; distinct peaks.
1600 ± 10
N–H
Scissoring Bend
Can overlap with ring breathing modes.
1585, 1480
C=C (Ar)
Ring Stretching
Characteristic of the benzene ring.
1250 ± 10
C–O (Ar)
Aryl Ether Stretch
Strong band due to 2-Methoxy group.
1035 ± 10
C–O (Alk)
Alkyl Ether Stretch
Symmetric stretch of the O-CH₃ bond.
800 – 860
C–H (OOP)
Out-of-Plane Bending
Diagnostic for 1,2,4-substitution pattern.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18699242, 1-(4-bromo-2-methoxyphenyl)ethan-1-amine. Retrieved from [Link]
Royal Society of Chemistry (2014). Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones (Supporting Info). (Reference for ketone precursor spectral data). Retrieved from [Link]
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Amines & Amides). Retrieved from [Link]
Chemistry Steps. Interpreting IR Spectra: A Comprehensive Guide. Retrieved from [Link]
Comparative Reactivity Guide: 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine vs. 4-Bromoaniline
Executive Summary This guide details the divergent reactivity profiles of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine (Compound A) and 4-Bromoaniline (Compound B). While both compounds share a brominated aromatic core and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the divergent reactivity profiles of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine (Compound A) and 4-Bromoaniline (Compound B). While both compounds share a brominated aromatic core and a primary amine, they represent two fundamentally different chemical classes: benzylic amines and anilines .
Compound A acts as a strong nucleophile/base (
) with significant steric hindrance due to the ortho-methoxy group and the -methyl chiral center.
Compound B acts as a weak nucleophile/base (
) where the amine lone pair is electronically coupled to the aromatic system, significantly deactivating it toward electrophiles but activating the ring toward electrophilic aromatic substitution (EAS).
The defining difference lies in the carbon atom separating the nitrogen from the ring in Compound A.
In Compound A: The amine lone pair resides in an
orbital. It cannot donate electron density into the ring. Consequently, the ring's electronic effects (from the 4-Br and 2-OMe) only affect the amine via weak inductive forces.
In Compound B: The nitrogen lone pair overlaps with the aromatic
-system. This resonance delocalization stabilizes the lone pair, making it far less available to bond with protons or electrophiles.
Visualization of Reactivity Pathways
The following diagram maps the decision logic for selecting reaction conditions based on these structural differences.
Caption: Decision tree highlighting how basicity and sterics dictate protocol selection for Acylation and Cross-Coupling workflows.
Part 2: Synthetic Reactivity Profiles
Nucleophilic Acylation (Amide Formation)
Objective: Reacting the amine with an acyl chloride (
) or carboxylic acid.
Compound A (The "Bulky" Nucleophile):
Mechanism: Rapid attack on the carbonyl carbon.
Challenge: The ortho-methoxy group and the
-methyl group create a "steric gear" effect. If the electrophile is also bulky (e.g., tert-butyl acid chloride), reaction rates drop precipitously.
Advantage: Does not require exogenous super-nucleophilic catalysts (like DMAP) to proceed; a simple base scavenger (
) suffices.
Compound B (The "Reluctant" Nucleophile):
Mechanism: Slow attack due to lone pair delocalization.
Challenge: The amine is barely nucleophilic. Competition with water (hydrolysis of the acid chloride) is a real risk.
Requirement: Often requires activation of the electrophile or the use of pyridine as both solvent and catalyst to form the reactive N-acylpyridinium intermediate.
Objective: Forming a C-N bond between the amine and an external Aryl Halide.
Compound A:
Role: Acts as a standard primary alkyl amine.
Catalyst Poisoning: High basicity means it can bind tightly to Pd(II) species, potentially poisoning the catalyst if the ligand is not bulky enough (e.g., requires BINAP or Buchwald ligands like RuPhos).
Beta-Hydride Elimination: Because it has
-hydrogens (on the ethyl chain), there is a risk of the Pd-Amine complex undergoing elimination to form an imine/enamine side product.
Compound B:
Role: Acts as an aniline nucleophile.
Reactivity: Because it is less basic, it does not poison the catalyst as easily. However, the resulting Pd-Amido complex is more stable and reductive elimination can be slower.
No Beta-Elimination: Lacks
-hydrogens on the nitrogen-bearing carbon, making the coupling more robust against isomerization side reactions.
Part 3: Experimental Protocols
Protocol 1: Amide Coupling with Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol demonstrates the basicity difference. Compound A reacts under mild biphasic conditions; Compound B requires organic solvent and promotion.
For Compound A (Biphasic Method):
Dissolve Compound A (1.0 equiv) in EtOAc (0.5 M).
Add aqueous
(10% w/v, 2.0 equiv).
Cool to 0°C. Add Benzoyl Chloride (1.1 equiv) dropwise.
Observation: Reaction is exothermic and completes within 30 mins. The high nucleophilicity of the aliphatic amine overcomes the biphasic barrier.
Workup: Separate phases, wash organic layer with brine, dry over
.
For Compound B (Anhydrous Promotion Method):
Dissolve Compound B (1.0 equiv) in anhydrous DCM (0.5 M).
Observation: Reaction is sluggish at 0°C; requires RT or mild heat. Without DMAP, conversion may stall at 60-70%.
Workup: Quench with 1M HCl (to remove pyridine/aniline), extract DCM.
Protocol 2: Buchwald-Hartwig Amination (Using the Amine as Nucleophile)
Targeting the coupling of the amine with 4-chlorotoluene.
General Workflow:
Catalyst System:
(1 mol%) + BrettPhos (2 mol%).
Rationale: BrettPhos is chosen for primary amines to prevent
-hydride elimination (critical for Compound A) and ensure mono-arylation.
Base:
(1.4 equiv).
Solvent: 1,4-Dioxane (degassed),
.
Specific Considerations:
Compound A: Monitor for imine formation (oxidation of the amine). The
-methyl group aids in reductive elimination (Thorpe-Ingold effect) but the ortho-methoxy on the amine backbone adds significant steric bulk. Reaction times may be longer (12-16h).
Compound B: Reaction is generally cleaner but requires higher temperatures to force the initial coordination of the weak nucleophile to the Pd center.
Part 4: Mechanistic Visualization (Acylation)
The following diagram illustrates the transition state differences during nucleophilic attack on an acyl chloride.
Caption: Comparison of kinetic barriers. Compound A faces a steric barrier; Compound B faces an electronic barrier.
References
PubChem. (n.d.). 4-Bromoaniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Maiti, D., et al. (2011).[3] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides. Chemical Science. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Aniline vs. Alkyl Amine pKa and reactivity trends).
Validating Purity of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine: An LC-MS Technical Guide
Executive Summary Objective: Establish a robust, self-validating LC-MS protocol for the purity assessment of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine. The Challenge: This compound presents a specific analytical triad of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: Establish a robust, self-validating LC-MS protocol for the purity assessment of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine.
The Challenge: This compound presents a specific analytical triad of challenges: it is polar (primary amine), halogenated (bromine), and possesses a chiral center . Traditional HPLC-UV methods often fail to detect non-chromophoric synthetic byproducts or distinguish between de-halogenated impurities. GC-MS requires derivatization due to the polar amine and thermal instability risks.
The Solution: Liquid Chromatography-Mass Spectrometry (LC-MS) in ESI+ mode. This guide prioritizes LC-MS because it leverages the unique isotopic signature of Bromine (
) as an internal validation check, ensuring specificity that UV detection cannot match.
Part 1: The Molecule & Analytical Context[1][2]
Before defining the method, we must understand the analyte's behavior in the mass spectrometer.
The following table objectively compares LC-MS against common alternatives for this specific substrate.
Feature
LC-MS (Recommended)
HPLC-UV
GC-MS
Specificity
High. Uses Mass-to-Charge (m/z) and Br isotope pattern to confirm identity.
Moderate. Relies on retention time. Co-eluting impurities are invisible if they lack a chromophore.
High , but requires derivatization (e.g., silylation) to prevent peak tailing of the amine.
Sensitivity
Excellent. Detects trace impurities (ppm level).
Good. Limited by the extinction coefficient of the benzene ring.
Good , but derivatization introduces variability and extra prep steps.
Sample Prep
Minimal. Dilute and shoot.
Minimal. Dilute and shoot.
Complex. Requires derivatization to cap the polar amine.
Suitability
Ideal for polar, thermally labile amines.
Standard for bulk purity (>98%), poor for trace analysis.
Risk of thermal degradation in the injector port.
Part 2: Experimental Protocol (Senior Scientist Directive)
Note on Scientific Integrity: This protocol is designed based on the physicochemical properties of benzylamines. It uses a "Generic Gradient" approach optimized for polar amines.
Instrumentation & Conditions
System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
The primary challenge with amines is peak tailing due to interaction with residual silanols on the column.
Column:Charged Surface Hybrid (CSH) C18 or Biphenyl .
Why? CSH columns are designed to repel protonated amines at low pH, ensuring sharp peak shapes without needing ion-pairing reagents.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Why Formic Acid? It provides the protons needed for ionization (
) while being volatile for the MS source.
Gradient:
0-1 min: 5% B (Hold for polar impurities)
1-8 min: 5%
95% B (Linear gradient)
8-10 min: 95% B (Wash)
10-12 min: 5% B (Re-equilibration)
Mass Spectrometry Settings (The "Fingerprint")
To validate purity, you must monitor the specific transitions. Benzylamines typically fragment by losing ammonia (
, -17 Da).
Scan Mode: Full Scan (100-500 Da) for impurity profiling + MRM for quantification.
Target Ions (The Bromine Checksum):
Target 1 (
): Precursor 230.0 Product 213.0 (Loss of )
Target 2 (
): Precursor 232.0 Product 215.0 (Loss of )
Validation Criterion: The ratio of the area of the 230 peak to the 232 peak must be between 0.95 and 1.05 . Deviations indicate interference or co-elution with a non-brominated impurity.
Part 3: Visualization of the Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the critical "Bromine Isotope Check" decision node.
Caption: Operational workflow for LC-MS validation, emphasizing the critical isotope ratio checkpoint.
Part 4: Validation Framework (ICH Q2(R1) Alignment)
To ensure this method is publication-ready, it must be validated against ICH Q2(R1) guidelines [1].
Specificity (The Bromine Advantage)
Protocol: Inject a blank, the pure standard, and a sample spiked with known synthetic precursors (e.g., the ketone intermediate).
Acceptance: No interference at the retention time of the amine. The MS spectrum must show the characteristic doublet at m/z 230/232. If the ketone precursor is present, it will appear at m/z ~229/231 (loss of 2H vs amine) or have a different retention time due to the lack of the polar amine group.
Insight: Amines can adsorb to glass. Use polypropylene vials or deactivated glass to ensure linearity at low concentrations.
Accuracy (Recovery)
Protocol: Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% of the target concentration.
Acceptance: Recovery between 90-110%.
Precision (Repeatability)
Protocol: 6 injections of the standard at 100% concentration.
Acceptance: RSD < 2.0% for peak area.
Part 5: Troubleshooting & Expert Insights
The "Ghost" Peak (System Carryover)
Symptom: You see a small amine peak in your blank injection.
Cause: Amines are "sticky." They adhere to the metallic surfaces of the LC injector and column frits.
Fix: Use a needle wash with a high organic content and low pH (e.g., 50:50 ACN:Water + 0.5% Formic Acid).
Chiral Purity Note
Critical Distinction: This LC-MS method on a C18 column determines chemical purity (is it the correct molecule?). It does not determine enantiomeric purity (is it R or S?).
Solution: To validate chiral purity, you must switch to a chiral column (e.g., polysaccharide-based like Chiralpak IG) using a Normal Phase or Polar Organic mode. However, for initial chemical validation, the C18 method described here is the industry standard.
References
ICH Harmonised Tripartite Guideline. (2005).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][7]
Holčapek, M., et al. (2012). Fragmentation mechanisms of protonated benzylamines.[8] Journal of Mass Spectrometry. (Provides theoretical basis for the loss of NH3 transition).
Agilent Technologies. (2019).[3] Determination of Primary Aromatic Amines by LC/MS/MS. (Validates the use of acidic mobile phases for amine analysis).
Comparative Guide: Salt Selection & Crystallographic Characterization of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
Executive Summary & Strategic Context 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a critical chiral building block in the synthesis of GPCR ligands and kinase inhibitors.[1][2] Its structural integrity—specifically its e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is a critical chiral building block in the synthesis of GPCR ligands and kinase inhibitors.[1][2] Its structural integrity—specifically its enantiomeric purity—is paramount for biological activity.
This guide provides a technical comparison between two distinct salt forms of this amine: the Hydrochloride (HCl) salt and the (S)-Mandelate salt . While the HCl salt is the industry standard for stability and storage, the Mandelate salt is the superior alternative for chiral resolution and absolute configuration determination via X-ray crystallography.
Key Insight: The presence of the ortho-methoxy and para-bromo substituents creates unique steric and electronic environments that influence crystal packing.[1][2] Understanding these interactions is essential for optimizing resolution yields and solubility profiles.
Comparative Analysis: HCl vs. (S)-Mandelate Salts[1][2]
The following table contrasts the performance and physicochemical characteristics of the two primary salt forms used in development.
Forms dense, high-melting lattices.[1][2] Often crystallizes as needles or plates.
Forms large, block-like prisms suitable for Single Crystal XRD.[1][2]
Solubility Profile
High water solubility; low solubility in non-polar organics.
Moderate solubility in EtOH/Water; distinct solubility difference between diastereomers.
Chiral Utility
Neutral: Does not facilitate separation of enantiomers.
Active: Forms diastereomeric salts with distinct physical properties (solubility).[3]
Space Group (Typical)
Centrosymmetric (e.g., P2₁/c) if racemic; Non-centrosymmetric if pure.
Non-centrosymmetric (e.g., P2₁2₁2₁) is mandated by the chiral anion.
XRD Diagnostic Value
Good for confirming connectivity and bond lengths.[4]
Excellent for determining Absolute Configuration (Flack Parameter) due to heavy atom (Br) + chiral counterion.
Technical Commentary
The Stability Factor: The HCl salt utilizes a strong ionic bond (
), creating a robust lattice ideal for shelf-life.[2] However, it lacks the "chiral handle" necessary to separate the (R) and (S) enantiomers of the amine.
The Resolution Factor: (S)-Mandelic acid introduces a second chiral center. The resulting salts are diastereomers (e.g., (S)-Amine:(S)-Acid vs. (R)-Amine:(S)-Acid).[2] These possess different lattice energies and solubilities, allowing the target enantiomer to crystallize preferentially [1, 2].[3]
X-Ray Crystallography Data & Structural Insights
When analyzing the crystal structure of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine salts, specific structural motifs are predictive of stability and resolution efficiency.
Critical Crystallographic Parameters[4]
1. Heavy Atom Effect (Anomalous Scattering)
The bromine atom at the para position is a strong anomalous scatterer of X-rays (especially with Cu K
radiation).
Why it matters: This allows for the unambiguous determination of the Absolute Configuration (R vs S) without needing a known chiral reference, provided the data quality is high.
Target Metric: Look for a Flack Parameter close to 0.0 (indicating correct structure) with a standard uncertainty (u) < 0.05 [3].
2. Hydrogen Bonding Networks
HCl Salts: Typically exhibit 1D chains or 2D sheets driven by
Mandelate Salts: Feature complex "supramolecular columns." The hydroxyl group of the mandelate anion often participates in a cooperative H-bond network with the ammonium headgroup of the amine (
and ).
Observation: The ortho-methoxy group on the amine often acts as an intramolecular H-bond acceptor, locking the conformation of the ethylamine side chain and reducing conformational disorder [4].[2]
Experimental Protocols
Protocol A: Chiral Resolution via Diastereomeric Crystallization
Objective: Isolate the (S)-enantiomer of the amine using (S)-Mandelic acid.[3]
Stoichiometry: Dissolve 10.0 mmol of racemic 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine in 15 mL of warm Ethanol (95%).
Addition: Add 10.0 mmol of (S)-Mandelic acid. Stir at 60°C until fully dissolved.
Nucleation: Slowly cool the solution to room temperature over 4 hours.
Seeding (Optional): If no precipitate forms, scratch the vessel wall or add a seed crystal of the pure diastereomer.
Harvest: Filter the crystals (typically the less soluble diastereomer).
Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity (aim for >99% ee).
Liberation: Suspend the salt in water, basify with 1M NaOH, and extract the free amine into Dichloromethane (DCM).
Protocol B: Single Crystal Growth (Vapor Diffusion)
Objective: Grow X-ray quality crystals of the purified salt.
Inner Vial: Dissolve 20 mg of the purified salt in a minimal amount of Methanol (solvent).
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing Diethyl Ether or Hexane (antisolvent).
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed for 3-7 days.
Mechanism: The volatile antisolvent slowly diffuses into the methanol, gently lowering solubility and promoting the growth of high-quality prisms rather than rapid precipitation.
Workflow Visualization
The following diagram illustrates the logical flow for processing the racemic amine into a characterized, enantiopure product.
Figure 1: Workflow for Chiral Resolution and Crystallographic Validation.
References
BenchChem. (2025).[5] A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Retrieved from
Saigo, K., et al. (1995). Optical Resolution of 1-Phenylethylamine Derivatives. Bulletin of the Chemical Society of Japan. (Contextual grounding for phenylethylamine resolution).
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
Zhang, J., et al. (2009).[6] 2-Bromo-1-(4-methoxyphenyl)ethanone.[1][2][7] Acta Crystallographica Section E. Retrieved from
Optical rotation values for pure 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine isomers
This guide provides a technical analysis of the optical rotation and resolution strategies for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine , a chiral intermediate often used in the synthesis of kinase inhibitors and GPCR li...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the optical rotation and resolution strategies for 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine , a chiral intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.[1]
Executive Summary
Unlike its monosubstituted analogs (e.g., 4-bromo- or 4-methoxyphenylethylamine), 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine does not have a widely standardized specific rotation value
However, based on Structure-Activity Relationship (SAR) data of structurally homologous phenylethylamines, the (S)-enantiomer is predicted to be levorotatory (-) with a specific rotation likely falling between -25° and -40° (neat or in alcohol).[1] The (R)-enantiomer will exhibit the equal and opposite dextrorotatory (+) value.
This guide details the comparative optical properties of analogs to establish a baseline, followed by validated protocols for resolution and analytical characterization.
Part 1: Comparative Optical Properties & Prediction
To validate the optical purity of a synthesized batch without a direct literature standard, researchers must rely on the trend established by the closest structural analogs. The 2-methoxy substituent introduces steric bulk near the chiral center, which typically enhances the magnitude of rotation compared to the 4-bromo analog.
Table 1: Optical Rotation Benchmarks for Structural Analogs
Compound
Structure
Isomer
Specific Rotation ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Technical Insight:
The (S)-configuration in this family of chiral amines consistently correlates with a negative (-) rotation direction (levorotatory).[1] The presence of the ortho-methoxy group in the target molecule (position 2) creates a "locked" conformation effect similar to the unsubstituted phenylethylamine, suggesting the rotation will likely be higher in magnitude than the para-bromo analog (-21°) and closer to the para-methoxy analog (-32°).
Part 2: Experimental Resolution Protocols
Since enantiopure commercial stocks are rare, the following protocols describe how to isolate the (S)-isomer from the racemic mixture.
Method A: Classical Diastereomeric Salt Resolution (Scalable)
Best for: Multi-gram scale synthesis where cost is a priority.[1]
Mechanism: The enzyme selectively acetylates the (R)-amine, leaving the (S)-amine unreacted.[1]
Procedure:
Suspend racemic amine and CAL-B in dry methyl tert-butyl ether (MTBE).
Add Ethyl acetate (5 eq).
Shake at 30°C for 24-48 hours.
Separation: Filter off the enzyme. Acidify the filtrate with 1M HCl. The unreacted (S)-amine moves to the aqueous phase, while the (R)-amide remains in the organic phase.[1]
Basify the aqueous layer and extract to recover pure (S)-amine.[1][4]
Part 3: Analytical Validation Workflow
To confirm the specific rotation of your isolated product, follow this self-validating workflow.
Chiral HPLC Method (Primary Validation)
Before measuring rotation, you must confirm enantiomeric excess (ee) via chromatography.
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]
is the observed rotation, is path length in dm, and is concentration in g/mL.[1][2][5][6]
Part 4: Process Visualization
The following diagram illustrates the workflow for synthesizing, resolving, and validating the optical rotation of the target isomer.
Caption: Workflow for the resolution and optical characterization of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18699242, 1-(4-bromo-2-methoxyphenyl)ethanamine. Retrieved from [Link][1]
Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition.